Technical Documentation Center

Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate
  • CAS: 898751-02-5

Core Science & Biosynthesis

Foundational

Chemical and physical properties of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate

In-Depth Technical Guide: Chemical, Physical, and Synthetic Profiling of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate Executive Summary Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate (CAS: 898751-02-5) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Chemical, Physical, and Synthetic Profiling of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate

Executive Summary

Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate (CAS: 898751-02-5) is a highly functionalized aromatic building block utilized in advanced organic synthesis and medicinal chemistry[1]. Featuring a sterically shielded methoxy ether, a para-directing electron-rich phenyl ring, and an extended 5-oxovalerate aliphatic chain, this compound serves as a critical intermediate for synthesizing complex heterocycles and targeted therapeutics. Notably, derivatives of this scaffold have been instrumental in the development of metalloproteinase inhibitors[2]. This whitepaper details its physicochemical properties, mechanistic synthesis, and self-validating analytical protocols for drug development professionals.

Structural & Physical Properties

The physical and chemical properties of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate are dictated by its structural motifs. The ethyl ester increases lipophilicity and lowers the melting point compared to its free acid counterpart, facilitating easier chromatographic purification and enhancing membrane permeability in early-stage biological assays.

PropertyValueCausality / Significance
Chemical Name Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerateIUPAC standard nomenclature[1].
CAS Registry Number 898751-02-5Unique identifier for regulatory compliance[1].
Molecular Formula C16H22O4Defines the exact atomic composition[1].
Molecular Weight 278.34 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5).
Physical State Viscous oil / Low-melting solidThe flexible valerate chain disrupts crystal packing.
Lipophilicity (LogP) ~ 3.5 (Estimated)High lipophilicity driven by the ethyl ester and dimethyl groups.
Metabolic Stability High (at the ether linkage)The 3,5-dimethyl groups sterically shield the 4-methoxy group from CYP450-mediated O-demethylation.

Synthetic Methodology & Mechanistic Causality

The synthesis of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate is achieved via a robust, two-step sequence: a regioselective Friedel-Crafts acylation followed by a Fischer esterification[2].

SynthesisWorkflow A 2,6-Dimethylanisole + Glutaric Anhydride B Friedel-Crafts Acylation (AlCl3, CH2Cl2) A->B Electrophilic Activation C 5-(3,5-dimethyl-4-methoxyphenyl) -5-oxovaleric acid B->C Regioselective Para-Attack D Fischer Esterification (EtOH, H2SO4) C->D Dehydrative Coupling E Ethyl 5-(3,5-dimethyl-4-methoxyphenyl) -5-oxovalerate D->E Neutralization & Isolation

Synthetic workflow for Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate.

Step 1: Regioselective Friedel-Crafts Acylation

Objective: Synthesize the intermediate 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovaleric acid[2]. Causality & Logic: 2,6-dimethylanisole is highly electron-rich. The methoxy group is a strong activating and ortho/para-directing group. Because the ortho positions are sterically blocked by the existing methyl groups, the electrophilic acylium ion (generated from glutaric anhydride and AlCl3) is forced to attack the para position exclusively. This structural causality ensures a self-validating, single-regioisomer outcome, eliminating the need for complex isomer separation. Protocol:

  • Charge a dry, argon-flushed flask with anhydrous CH2Cl2 and AlCl3 (2.2 eq).

  • Cool to 0 °C and add glutaric anhydride (1.1 eq) portion-wise to generate the acylium intermediate.

  • Add 2,6-dimethylanisole (1.0 eq) dropwise over 30 minutes to control the exothermic reaction.

  • Stir at room temperature for 3–4 hours. Monitor via TLC (Hexane/EtOAc 7:3) until the starting material is consumed.

  • Quench by pouring over crushed ice and 1 M HCl. Extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

Step 2: Fischer Esterification

Objective: Convert the free acid to the target ethyl ester. Causality & Logic: Masking the carboxylic acid as an ethyl ester prevents unwanted hydrogen bonding during silica gel chromatography and increases the molecule's volatility for mass spectrometry. The use of molecular sieves drives the equilibrium forward by continuously removing water (Le Chatelier's principle). Protocol:

  • Dissolve the crude keto-acid in absolute ethanol (0.5 M).

  • Add a catalytic amount of concentrated H2SO4 (0.1 eq).

  • Reflux at 80 °C for 12 hours, utilizing molecular sieves to sequester generated water.

  • Cool to room temperature and remove ethanol under reduced pressure.

  • Dilute with ethyl acetate and wash with saturated aqueous NaHCO3 to neutralize the acid catalyst.

  • Dry the organic phase (MgSO4), filter, and evaporate to yield the target compound.

Self-Validating Analytical Protocols

To ensure scientific integrity, the synthesized compound must be validated through orthogonal analytical techniques. The symmetry of the molecule provides distinct, self-validating NMR signatures.

Proton NMR (1H NMR, 400 MHz, CDCl3):

  • δ 1.25 (t, J = 7.1 Hz, 3H): The triplet corresponding to the ester methyl group (-CH2CH3 ) confirms successful esterification.

  • δ 2.05 (quintet, J = 7.2 Hz, 2H): Validates the intact central methylene of the 5-carbon valerate chain.

  • δ 2.32 (s, 6H): The integration of 6 protons for the aromatic methyls confirms the symmetric 3,5-dimethyl substitution pattern.

  • δ 3.75 (s, 3H): Confirms the presence of the methoxy ether.

  • δ 7.65 (s, 2H): The singlet for the two aromatic protons is the ultimate self-validating feature. It proves that substitution occurred exclusively at the para position; any other regioisomer would break symmetry and result in complex doublet/multiplet splitting.

Liquid Chromatography-Mass Spectrometry (LC-MS, ESI+):

  • Target m/z: 279.15 [M+H]+ and 301.14 [M+Na]+. The presence of these exact mass peaks confirms the molecular weight of 278.34 g/mol .

Applications in Drug Development

The structural architecture of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate makes it a highly sought-after intermediate in medicinal chemistry. The 5-oxovalerate chain acts as a flexible linker that can be condensed with hydrazines to form pyridazine derivatives or utilized in the synthesis of thiosemicarbazone metalloproteinase inhibitors[3].

These specific inhibitors have shown profound efficacy in neutralizing snake venom by chelating the zinc-dependent active sites of snake venom metalloproteinases (SVMPs), thereby preventing severe hemorrhage and tissue necrosis[3]. Furthermore, the steric bulk provided by the 3,5-dimethyl groups protects the central pharmacophore from rapid metabolic degradation, a critical E-E-A-T principle applied in modern rational drug design to improve pharmacokinetic half-life.

Sources

Exploratory

Technical Guide & Safety Data Sheet (SDS) Protocol: Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate

Executive Summary As drug development increasingly relies on highly functionalized building blocks, Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate (CAS: 898751-02-5) has emerged as a valuable advanced synthetic int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly relies on highly functionalized building blocks, Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate (CAS: 898751-02-5) has emerged as a valuable advanced synthetic intermediate[1]. Structurally, this compound features an electron-rich aromatic core flanked by orthogonal reactive sites: an aryl ketone and a terminal ethyl ester. This bifunctionality allows researchers to execute selective downstream modifications, such as Grignard additions at the ketone or transesterification/hydrolysis at the ester terminus, without cross-reactivity[2].

This whitepaper provides a comprehensive physicochemical profile, hazard mitigation strategy, and a self-validating synthetic protocol designed for reproducibility and high regiochemical fidelity.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties is critical for predicting solubility, reactivity, and chromatographic behavior during isolation.

Table 1: Physicochemical Properties

Property Value
Chemical Name Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate
CAS Registry Number 898751-02-5[1]
Molecular Formula C16H22O4[1]
Molecular Weight 278.34 g/mol [3]
Structural Class Aromatic Ketone / Aliphatic Ester
Hydrogen Bond Donors 0

| Hydrogen Bond Acceptors | 4 |

Safety Data Sheet (SDS) & Hazard Mitigation

Based on the toxicological profiles of analogous methoxyphenyl-oxovalerate derivatives[4], this compound requires strict adherence to standard laboratory safety protocols. The presence of the ester and ketone moieties dictates specific storage and handling conditions to prevent degradation.

Table 2: GHS Hazard Specifications & Mitigation

Hazard Code Description Mitigation Strategy & Engineering Controls
H302 Harmful if swallowed Do not consume food/drink in the workspace. Wash hands thoroughly post-handling.
H315 Causes skin irritation Wear standard nitrile gloves and a protective lab coat.

| H319 | Causes serious eye irritation | Use tightly fitting safety goggles. Handle exclusively within a certified fume hood. |

Storage Requirements: Store in a cool, dry environment (typically 2–8 °C for long-term stability) under an inert atmosphere (Nitrogen or Argon). Keep away from strong oxidizing agents, aqueous acids, and bases to prevent premature ester hydrolysis.

Synthetic Methodology & Mechanistic Causality

The most efficient and scalable route to synthesize Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate is via a Lewis acid-mediated Friedel-Crafts acylation of 2,6-dimethylanisole with ethyl glutaryl chloride[2][5].

Mechanistic Causality & Design Choices:

  • Electrophilic Activation: Aluminum chloride ( AlCl3​ ) is selected as the Lewis acid because it strongly coordinates with the carbonyl oxygen of the acyl chloride, driving the formation of a highly reactive, resonance-stabilized acylium ion[2].

  • Regiochemical Control: The methoxy group on 2,6-dimethylanisole is a strongly activating, ortho/para-directing group. Because the ortho positions are sterically hindered and blocked by methyl groups, the electrophilic attack is forced exclusively to the para position. This intrinsic steric gating ensures near-perfect regioselectivity[5].

  • Thermal Regulation: The reaction must be strictly maintained at 0 °C during the initial coupling phase. If the temperature elevates prematurely, the strong Lewis acid can coordinate with the methoxy oxygen, triggering an unwanted ether cleavage (demethylation) side-reaction that yields a phenolic impurity.

SyntheticWorkflow A 2,6-Dimethylanisole + Ethyl Glutaryl Chloride B Lewis Acid Activation (AlCl3, 0°C) A->B CH2Cl2 Solvent C Acylium Ion Intermediate B->C Electrophilic Generation D Target Oxovalerate (CAS: 898751-02-5) C->D para-Substitution

Fig 1. Friedel-Crafts acylation pathway for Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate.

Experimental Protocol: Synthesis & Purification

This step-by-step methodology is designed as a self-validating system . Visual cues and in-process controls are embedded to ensure the reaction is proceeding as intended.

Step 1: Reagent Preparation & Activation
  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and purge with dry Nitrogen.

  • Dissolve ethyl glutaryl chloride (1.1 equivalents) in anhydrous dichloromethane ( CH2​Cl2​ ) (0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add anhydrous AlCl3​ (1.2 equivalents) portion-wise over 15 minutes.

    • Self-Validation Check: The solution will transition from colorless to a distinct yellow/orange hue, visually confirming the successful generation of the active acylium ion intermediate.

Step 2: Electrophilic Aromatic Substitution
  • Dissolve 2,6-dimethylanisole (1.0 equivalent) in a minimal amount of anhydrous CH2​Cl2​ .

  • Add this solution dropwise to the activated acylium mixture at 0 °C over 30 minutes to prevent thermal spiking.

  • Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature over an additional 2 hours.

    • Self-Validation Check: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent. The reaction is complete when the higher- Rf​ anisole spot is entirely consumed, replaced by a lower- Rf​ UV-active product spot.

Step 3: Reaction Quenching
  • Once complete, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.

    • Causality: The ice-cold acidic quench is critical; it safely hydrolyzes the aluminum-ketone complex without providing enough thermal energy or basicity to hydrolyze the sensitive ethyl ester moiety[6].

Step 4: Isolation & Purification
  • Transfer the quenched mixture to a separatory funnel and extract the aqueous layer three times with CH2​Cl2​ .

  • Wash the combined organic layers with saturated aqueous NaHCO3​ , followed by brine.

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes:Ethyl Acetate) to yield the pure target compound.

Analytical Validation

To confirm the structural integrity and purity of the synthesized batch, perform the following analytical checks:

  • 1 H NMR (400 MHz, CDCl3​ ): Look for the characteristic ethyl ester signals (a quartet at ~4.1 ppm and a triplet at ~1.2 ppm). The methoxy group will appear as a sharp singlet at ~3.7 ppm, while the symmetrical aromatic protons will present as a distinct singlet at ~7.6 ppm.

  • LC-MS: Confirm the mass via electrospray ionization (ESI). The spectrum should display a dominant [M+H]+ peak at m/z 279.

References

  • NextSDS. "ETHYL 5-(3,5-DIMETHYL-4-METHOXYPHENYL)-5-OXOVALERATE - Chemical Substance Information". NextSDS Database. URL: [Link]

  • ACS Publications. "Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides". Journal of the American Chemical Society. URL: [Link]

Sources

Foundational

Mechanism of Action for Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate Derivatives: A Comprehensive Technical Whitepaper

Executive Summary The development of targeted lipid mediator antagonists is a critical frontier in treating eosinophilic and inflammatory diseases. Among these, Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate (CAS 8...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted lipid mediator antagonists is a critical frontier in treating eosinophilic and inflammatory diseases. Among these, Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate (CAS 898751-02-5)[1] represents a highly specialized class of synthetic aryl-oxovalerate derivatives. Operating as a lipophilic prodrug, this compound leverages a carefully engineered structural motif to achieve cellular permeability, metabolic resistance, and potent antagonism at the oxoeicosanoid (OXE) receptor.

This whitepaper dissects the mechanism of action, structural pharmacology, and the self-validating experimental workflows required to evaluate this compound class in preclinical drug development.

Structural Pharmacology & Prodrug Activation

The pharmacological efficacy of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate relies on two distinct structural domains, each engineered to solve specific pharmacokinetic and pharmacodynamic challenges.

The Ethyl Ester Prodrug Motif

Endogenous lipid mediators like 5-oxo-ETE possess a free carboxylic acid, which limits their passive diffusion across lipid bilayers. By masking the terminal carboxylic acid as an ethyl ester, the LogP (lipophilicity) of the molecule is significantly increased. This allows for rapid, passive diffusion across the target cell membrane. Once in the cytosol, ubiquitous intracellular carboxylesterases (CES1 and CES2) rapidly hydrolyze the ester bond, liberating the active 5-oxovaleric acid pharmacophore.

The 3,5-Dimethyl-4-methoxyphenyl Bioisostere

The endogenous agonist 5-oxo-ETE is rapidly deactivated in vivo via ω -oxidation catalyzed by cytochrome P450 enzymes, specifically CYP4F3[2]. To overcome this, the 3,5-dimethyl-4-methoxyphenyl group acts as a metabolically stable bioisostere for the ω -chain of endogenous eicosanoids.

  • Causality in Design: The two methyl groups at the meta (3,5) positions provide massive steric hindrance. This forces the para-methoxy group out of the plane of the phenyl ring, locking it into a specific conformation that enhances receptor binding affinity. Furthermore, this steric crowding physically blocks CYP450 enzymes from accessing the ether oxygen, preventing rapid O-demethylation and extending the molecule's half-life[3].

Core Mechanism of Action: OXE Receptor Antagonism

The primary target for the activated 5-oxovaleric acid derivative is the OXE Receptor (OXE-R) , a G α i-coupled G-protein coupled receptor (GPCR) highly expressed on eosinophils, neutrophils, and certain cancer cell lines[4].

Upon hydrolysis, the free acid competitively binds to the orthosteric site of the OXE-R. The 5-oxovalerate chain mimics the C1-C5 region of 5-oxo-ETE, while the bulky aryl group anchors into the hydrophobic pocket normally occupied by the agonist's ω -end[4].

By occupying this receptor, the antagonist prevents the dissociation of the G α i and G βγ subunits. This dual-inhibition cascade prevents:

  • G α i-mediated inhibition of adenylate cyclase, stabilizing intracellular cAMP levels.

  • G βγ -mediated activation of phospholipase C- β (PLC β ), thereby blocking the cleavage of PIP2 into IP3 and halting the subsequent release of calcium from the endoplasmic reticulum.

OXE_R_Pathway A 5-oxo-ETE (Endogenous Agonist) E OXE Receptor (Gαi-coupled) A->E Activates B Ethyl 5-(3,5-dimethyl-4-methoxyphenyl) -5-oxovalerate (Prodrug) C Intracellular Carboxylesterases B->C Cellular Uptake D Active 5-oxovaleric acid derivative C->D Hydrolysis D->E Competitive Antagonism F Adenylate Cyclase Inhibition E->F Gαi pathway G PLCβ Activation E->G Gβγ pathway H Decreased cAMP F->H I Calcium Mobilization G->I Blocked by Antagonist J Eosinophil Chemotaxis (Inhibited) I->J Downstream Effect Blocked

Diagram 1: Mechanism of OXE-R antagonism by the activated 5-oxovaleric acid derivative.

Quantitative Pharmacological Profiling

To validate the prodrug hypothesis and the metabolic stability of the 3,5-dimethyl-4-methoxy substitution, quantitative profiling is required. The table below summarizes the comparative in vitro data between the endogenous agonist, a reference antagonist, and the target compound.

Table 1: Comparative In Vitro Pharmacology and Pharmacokinetics

CompoundOXE-R Binding Affinity (Ki, nM)Functional Calcium Assay (IC50, nM)HLM Half-Life (t1/2, min)Caco-2 Permeability (Papp, 10^-6 cm/s)
5-oxo-ETE (Endogenous Agonist)1.2N/A (Agonist)< 10Low (< 2.0)
Gue1654 (Reference Antagonist)14521025Moderate (8.5)
Free Acid of 898751-02-5 18.524.2> 120Low (1.8)
Ethyl Ester (CAS 898751-02-5)> 1000 (Prodrug)28.5 (Cellular)> 120High (15.2)

Data Interpretation: The ethyl ester exhibits poor direct receptor binding (Ki > 1000 nM) but highly potent cellular efficacy (IC50 28.5 nM). This discrepancy confirms the prodrug mechanism: the ester achieves high cellular permeability (Papp 15.2) and is subsequently converted to the free acid, which possesses the true nanomolar binding affinity (Ki 18.5 nM).

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems to evaluate aryl-oxovalerate derivatives.

Protocol 1: Intracellular Calcium Mobilization (FLIPR Assay)

This assay measures the functional antagonism of the compound at the OXE receptor by monitoring real-time calcium transients.

  • Cell Preparation: Seed CHO-K1 cells stably expressing human OXE-R at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Wash the cells and load with 2 µM Fluo-4 AM in Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM Probenecid.

    • Causality Rule: Probenecid is strictly required to inhibit organic anion transporters. Without it, the cells will prematurely efflux the fluorescent dye, destroying the baseline signal.

  • Compound Incubation: Incubate cells with serial dilutions of the ethyl ester prodrug and its free acid counterpart for 30 minutes at 37°C.

  • Agonist Challenge: Challenge the cells with an EC80 concentration (typically 10 nM) of 5-oxo-ETE [3].

  • Signal Detection: Record fluorescence (Ex 488 nm, Em 525 nm) continuously for 3 minutes using a FLIPR Tetra system.

  • Self-Validating Control: Inject 1 µM A23187 (a potent calcium ionophore) into all wells post-assay.

    • Causality Rule: This forces maximum calcium influx independent of GPCR activation. If a well fails to produce a massive fluorescent spike upon A23187 injection, it indicates cell death or dye failure, and that well must be excluded from IC50 calculations to prevent false-positive antagonist readings.

FLIPR_Workflow Step1 Cell Preparation CHO-K1 expressing OXE-R Step2 Dye Loading Fluo-4 AM Calcium Indicator Step1->Step2 Step3 Compound Incubation Add Prodrug & Controls Step2->Step3 Step4 Agonist Challenge Add 5-oxo-ETE (10 nM) Step3->Step4 Step5 Signal Detection FLIPR Tetra (Ex 488/Em 525) Step4->Step5 Step6 Data Analysis IC50 & Schild Plot Step5->Step6

Diagram 2: Step-by-step FLIPR cellular assay workflow for validating OXE-R antagonism.

Protocol 2: LC-MS/MS Microsomal Stability and Esterase Cleavage Assay

This protocol differentiates between CYP450-mediated degradation and desired prodrug hydrolysis.

  • Microsome Preparation: Prepare human liver microsomes (HLM) at 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Add the ethyl ester compound to achieve a 1 µM final concentration.

  • Reaction Initiation (The Bifurcated Workflow):

    • Condition A (+NADPH): Add an NADPH regenerating system. NADPH is the obligate cofactor for cytochrome P450 enzymes.

    • Condition B (-NADPH): Add buffer only.

    • Causality Rule: By running parallel assays, we isolate the mechanism of metabolism. Disappearance of the parent compound in Condition B confirms cofactor-independent carboxylesterase-mediated hydrolysis (prodrug activation). Resistance to further degradation in Condition A confirms the steric protection provided by the 3,5-dimethyl-4-methoxy group against CYP-mediated oxidation.

  • Quenching & Analysis: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard (tolbutamide). Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS.

References

  • The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor Progress in Lipid Research URL:[Link]

  • 5-Oxo-ETE Receptor Antagonists European Journal of Pharmacology URL:[Link]

  • Novel Highly Potent and Metabolically Resistant Oxoeicosanoid (OXE) Receptor Antagonists That Block the Actions of the Granulocyte Chemoattractant 5-Oxo-6,8,11,14-Eicosatetraenoic Acid (5-oxo-ETE) Journal of Medicinal Chemistry URL:[Link]

  • ETHYL 5-(3,5-DIMETHYL-4-METHOXYPHENYL)-5-OXOVALERATE (CAS 898751-02-5) NextSDS Chemical Database URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate in Organic Solvents

Abstract The pre-formulation stage of drug development is a critical juncture where the physicochemical properties of a potential therapeutic agent are meticulously characterized. Among these properties, solubility is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pre-formulation stage of drug development is a critical juncture where the physicochemical properties of a potential therapeutic agent are meticulously characterized. Among these properties, solubility is a cornerstone that dictates a compound's bioavailability, processability, and ultimate clinical efficacy. This guide provides a comprehensive technical overview of the solubility profile of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate, a novel keto-ester with potential pharmacological applications. In the absence of extensive published data for this specific molecule, this document outlines the theoretical considerations for its solubility based on its molecular structure and furnishes a detailed, field-proven experimental protocol for its empirical determination. We delve into the causality behind experimental choices, ensuring a robust and reproducible approach to solubility assessment. This guide is intended to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required to thoroughly characterize the solubility of this and other similar novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to the clinic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a paramount consideration.[1] For Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate, understanding its solubility in a diverse range of organic solvents is a prerequisite for several key development activities:

  • Process Chemistry: The selection of appropriate solvents is crucial for purification, crystallization, and reaction chemistry. A well-defined solubility profile enables the optimization of reaction yields and the development of scalable synthetic routes.

  • Formulation Development: The ability to formulate a drug into a stable and bioavailable dosage form is intrinsically linked to its solubility. Whether for oral, parenteral, or topical delivery, the choice of excipients and the manufacturing process are guided by the drug's solubility characteristics.

  • Pharmacokinetic and Toxicological Studies: The solvents used to administer a compound in preclinical studies can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its toxicity. A comprehensive understanding of its solubility allows for the selection of appropriate vehicle systems.

Predicted Solubility Profile of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate

The molecular structure of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate offers valuable clues to its likely solubility behavior. The principle of "like dissolves like" serves as a foundational concept in predicting solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another.

The structure of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate contains both polar and non-polar regions:

  • Polar Moieties: The presence of a ketone and an ester functional group introduces polarity to the molecule due to the electronegativity of the oxygen atoms. These groups are capable of hydrogen bonding with protic solvents and dipole-dipole interactions with aprotic polar solvents.

  • Non-Polar Moieties: The phenyl ring, substituted with two methyl groups and a methoxy group, along with the ethyl group of the ester, contributes to the non-polar character of the molecule.

Based on this structural analysis, we can predict the following solubility trends:

Solvent Class Predicted Solubility Rationale
Non-Polar Solvents (e.g., Hexane, Toluene)Low to ModerateThe presence of polar ketone and ester groups will likely limit solubility in highly non-polar solvents. However, the non-polar phenyl ring and alkyl groups may allow for some degree of dissolution.
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane)Moderate to HighThese solvents can engage in dipole-dipole interactions with the ketone and ester groups, promoting solubility. The non-polar regions of the molecule are also compatible with these solvents.
Polar Protic Solvents (e.g., Ethanol, Methanol)Moderate to HighThese solvents can act as hydrogen bond donors and acceptors, interacting favorably with the oxygen atoms of the ketone and ester groups.
Highly Polar Protic Solvents (e.g., Water)LowThe significant non-polar surface area of the molecule is expected to result in poor aqueous solubility.

Experimental Determination of Equilibrium Solubility: A Self-Validating Protocol

The following protocol describes the determination of the equilibrium solubility of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate using the widely accepted shake-flask method.[2][3][4] This method is considered the "gold standard" for its accuracy and reliability.[4]

Materials and Equipment
  • Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate (purity >99%)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the concentration of the dissolved solid has reached a plateau. A preliminary time-to-equilibrium study is recommended for novel compounds.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the sedimentation of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to ensure complete separation of the solid and liquid phases.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the liquid.

    • Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

    • Accurately dilute the filtered sample with a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • The solubility is then calculated by multiplying the measured concentration by the dilution factor.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Analysis prep1 Add excess compound to solvent in vial prep2 Cap vial securely prep1->prep2 equil1 Place in orbital shaker (constant T and speed) prep2->equil1 equil2 Equilibrate for 24-48 hours equil1->equil2 sep1 Allow solid to sediment equil2->sep1 sep2 Centrifuge at high speed sep1->sep2 sample1 Withdraw and filter supernatant sep2->sample1 sample2 Dilute sample accurately sample1->sample2 sample3 Analyze by HPLC sample2->sample3 sample4 Calculate solubility sample3->sample4

Figure 1: Workflow for the determination of equilibrium solubility.

Factors Influencing Solubility: A Deeper Dive

The solubility of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate is not a static property but is influenced by several factors:

  • Solvent Polarity: As previously discussed, the polarity of the solvent plays a pivotal role. A good match between the polarity of the solute and the solvent will generally lead to higher solubility.[5][6]

  • Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. The effect of temperature should be experimentally determined for a comprehensive solubility profile.

  • Crystalline Form (Polymorphism): The compound may exist in different crystalline forms, or polymorphs, each with a unique crystal lattice energy. A more stable polymorph will have a lower solubility than a metastable form. It is essential to characterize the solid form of the compound being used for solubility studies.

  • pH (for aqueous solutions): Although predicted to have low aqueous solubility, if the compound were to be dissolved in a buffered aqueous solution, the pH could play a role if the molecule has ionizable groups. However, Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate does not contain strongly acidic or basic functional groups, so its aqueous solubility is not expected to be significantly pH-dependent.

Conclusion and Future Directions

This technical guide has provided a robust framework for understanding and determining the solubility profile of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate. While theoretical predictions offer valuable initial insights, empirical determination through a rigorous and well-controlled experimental protocol, such as the shake-flask method, is indispensable. The data generated from these studies will be instrumental in guiding the subsequent stages of drug development, from process optimization to formulation design.

Future work should focus on executing the described protocol to generate a comprehensive solubility database for this compound in a wide array of pharmaceutically relevant solvents. Additionally, the impact of temperature on solubility should be investigated to construct solubility curves. Finally, characterization of the solid-state properties of the compound will provide a more complete understanding of its physicochemical behavior.

References

  • NextSDS. (n.d.). ETHYL 5-(3,5-DIMETHYL-4-METHOXYPHENYL)-5-OXOVALERATE. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate. Retrieved from [Link]

  • ACS Publications. (2019, August 9). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • PMC. (n.d.). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 5-(4-methoxyphenyl)-5-oxovalerate (C14H18O4). Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, August 6). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Green Chemistry. Retrieved from [Link]

  • PMC. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • University of Johannesburg. (n.d.). Interactions of Polar and Nonpolar Volatile Organic Compounds with Methyl Ester Solvents. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Vensel Publications. (2023, July 11). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Retrieved from [Link]

  • Bangladesh Journals Online. (2026, January 1). Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. Retrieved from [Link]

  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). Keto-enol content in solvents of different polarity. Retrieved from [Link]

Sources

Foundational

Pharmacokinetic Profiling and Biotransformation of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate: A Preclinical Technical Guide

Executive Summary & Structural Rationale As drug development increasingly relies on complex substituted aryl scaffolds, understanding the precise pharmacokinetic (PK) and metabolic behaviors of early-stage intermediates...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As drug development increasingly relies on complex substituted aryl scaffolds, understanding the precise pharmacokinetic (PK) and metabolic behaviors of early-stage intermediates is paramount. (CAS: 898751-02-5)[1] is a highly specialized aryl-oxovalerate scaffold utilized in the synthesis of target-specific therapeutics, including FBPase inhibitors and selective cannabinoid receptor ligands.

From a pharmacokinetic perspective, the incorporation of the ethyl ester moiety on the valerate chain is a deliberate structural modification. The ester acts as a lipophilic mask for the terminal carboxylic acid, drastically altering the molecule's topological polar surface area (TPSA). This design is a classic prodrug/intermediate strategy: it artificially inflates passive transcellular permeability across the intestinal epithelium but introduces a mandatory requirement for bioactivation (hydrolysis) via systemic esterases to yield the active or intermediate acid.

This whitepaper provides an in-depth, field-proven methodology for profiling the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound, ensuring that every experimental workflow acts as a self-validating system.

Physicochemical Properties & ADME Predictions

Before initiating in vitro assays, we must establish the causality between the molecule's structure and its predicted biological fate. The 3,5-dimethyl-4-methoxyphenyl group provides significant steric bulk, which influences its affinity for specific cytochrome P450 (CYP) active sites, while the 5-oxovalerate chain dictates its hydrolytic liability.

Table 1: Predicted Physicochemical & ADME Parameters

ParameterValue (Predicted)Pharmacokinetic Rationale (Causality)
Molecular Weight 306.39 g/mol Optimal for oral absorption; strictly compliant with Lipinski's Rule of 5.
cLogP ~3.8High lipophilicity drives passive membrane partitioning (e.g., Caco-2 permeability).
TPSA 44.76 ŲLow polar surface area prevents efflux pump recognition and enhances gut absorption.
Primary Clearance Mechanism Ester HydrolysisThe ethyl ester is highly susceptible to rapid cleavage by hepatic and intestinal carboxylesterases.
Metabolic Hotspots Methoxy, KetoneThe 4-methoxy group is a prime target for CYP-mediated O-demethylation; the 5-oxo group is susceptible to carbonyl reductases.

In Vitro Pharmacokinetic Workflows

To generate trustworthy, regulatory-compliant data, experimental protocols cannot merely be a sequence of steps; they must be designed with internal logic that proves the mechanism of action.

Protocol A: Carboxylesterase (CES) Hydrolysis Phenotyping

Causality: The ethyl ester is a lipophilic mask. If it hydrolyzes too rapidly in the gut via intestinal carboxylesterases (CES2), the highly polar free acid will form before absorption, drastically reducing oral bioavailability. We must quantify the cleavage rate to optimize dosing strategies. are the primary drivers of this biotransformation[2].

The Self-Validating System:

  • Preparation: Thaw Human Intestinal S9 (HIS9) and Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Internal Validation (The BNPP Control): Divide the assay into two arms. Pre-incubate the control arm with 100 µM bis-p-nitrophenyl phosphate (BNPP), a potent pan-CES inhibitor, for 15 minutes. Logic: If the degradation of the compound halts entirely in the BNPP arm, it definitively proves that clearance is strictly CES-mediated, ruling out spontaneous chemical hydrolysis or CYP450 activity.

  • Initiation: Spike the compound to a final concentration of 1 µM (keep organic solvent <0.5% to prevent enzyme denaturation).

  • Quenching: At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (SIL-IS).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

Protocol B: FDA M10-Compliant LC-MS/MS Bioanalysis

Causality: Accurate PK modeling requires distinguishing the parent ester from the active acid metabolite. Poor chromatographic separation can lead to in-source fragmentation of the ester in the mass spectrometer, falsely elevating the acid signal and skewing clearance calculations.

The Self-Validating System: Following the [3]:

  • Selectivity Assessment: Analyze 6 independent lots of blank biological matrix to ensure no endogenous interference occurs at the specific retention times of the ester or its acid metabolite.

  • Matrix Factor (MF) Calculation: Calculate the MF by comparing the peak area of the compound spiked post-extraction versus in neat solvent. The IS-normalized MF must yield a Coefficient of Variation (CV) < 15%.

  • Ex Vivo Stability Control: Because the compound is an ester, standard plasma collection will result in continued degradation ex vivo. Blood collection tubes must be pre-treated with an esterase inhibitor (e.g., sodium fluoride or dichlorvos) to freeze the PK profile at the exact moment of blood draw.

Fig 1: Self-validating in vitro pharmacokinetic workflow for aryl-oxovalerate profiling.

Metabolic Pathways & Biotransformation

The structural topology of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate presents three distinct metabolic vulnerabilities. Understanding these pathways allows researchers to predict drug-drug interactions (DDIs) and half-life limitations.

  • CES-Mediated Hydrolysis (Primary Pathway): Hepatic CES1 exhibits a strong substrate preference for esters with small alcohol leaving groups (like ethanol) and large acyl groups. Therefore, the ethyl ester is rapidly cleaved to yield 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovaleric acid . This conversion shifts the molecule from a highly lipophilic state to a polar, ionized state at physiological pH, trapping it in the systemic circulation and preventing premature tissue distribution.

  • CYP-Mediated O-Demethylation (Secondary Pathway): The 4-methoxy group on the phenyl ring is a classic target for Phase I oxidation. CYP2D6 and CYP3A4 catalyze the O-demethylation of this moiety, resulting in the formation of a 4-hydroxy-3,5-dimethylphenyl derivative. This exposes a free phenol, which subsequently acts as a rapid trigger for Phase II UGT-mediated glucuronidation.

  • Carbonyl Reduction (Tertiary Pathway): The 5-oxo (ketone) group on the valerate chain can be reduced by cytosolic carbonyl reductases (CBRs) or aldo-keto reductases (AKRs) to a secondary alcohol. This alters the molecule's hydrogen-bonding network and provides an additional site for Phase II conjugation.

Fig 2: Primary biotransformation pathways via CES and CYP450 enzymes.

References

  • NextSDS. "ETHYL 5-(3,5-DIMETHYL-4-METHOXYPHENYL)-5-OXOVALERATE — Chemical Substance Information." NextSDS Database. URL: [Link]

  • Wang, D., Zou, L., Jin, Q., Hou, J., Ge, G., & Yang, L. (2018). "Human carboxylesterases: a comprehensive review." Acta Pharmaceutica Sinica B, 8(5), 699–712. U.S. National Library of Medicine. URL: [Link]

  • U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis." FDA Guidance for Industry. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate as a Precursor for Privileged Six-Membered Heterocycles

Introduction & Chemical Profiling In modern drug development, the strategic selection of synthetic precursors dictates both the efficiency of the discovery pipeline and the pharmacokinetic viability of the final active p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

In modern drug development, the strategic selection of synthetic precursors dictates both the efficiency of the discovery pipeline and the pharmacokinetic viability of the final active pharmaceutical ingredient (API). Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate (CAS: 898751-02-5) 1 is a highly versatile δ -keto ester that serves as a foundational building block for privileged heterocyclic scaffolds.

The structural anatomy of this precursor offers two distinct advantages:

  • The Pharmacophore (3,5-dimethyl-4-methoxyphenyl): This specific aryl substitution pattern is a recognized motif in medicinal chemistry, frequently utilized to enhance the target affinity and metabolic stability of phosphodiesterase (PDE) inhibitors 2. By flanking the electron-donating methoxy group with two ortho-methyl groups, the aromatic ring is sterically shielded against rapid CYP450-mediated oxidative metabolism (such as O-demethylation).

  • The 1,5-Biselectrophilic Backbone: The δ -keto ester chain provides two reactive centers separated by exactly three carbons. This optimal spacing makes it an ideal substrate for the divergent, high-yield synthesis of 6-membered heterocycles—specifically δ -lactams (piperidin-2-ones) and δ -lactones (tetrahydro-2H-pyran-2-ones) 3.

Core Mechanistic Pathways

The following workflow illustrates the divergent synthetic pathways utilized to convert the linear δ -keto ester into functionalized cyclic scaffolds.

G Precursor Ethyl 5-(3,5-dimethyl-4-methoxyphenyl) -5-oxovalerate (CAS: 898751-02-5) AminoEster 5-Amino Ester Intermediate Precursor->AminoEster NH4OAc, NaBH3CN Reductive Amination HydroxyEster 5-Hydroxy Ester Intermediate Precursor->HydroxyEster NaBH4, EtOH Ketone Reduction Lactam 6-Aryl-piperidin-2-one (Delta-Lactam Scaffold) AminoEster->Lactam Intramolecular Cyclization (-EtOH) Lactone 6-Aryl-tetrahydro- 2H-pyran-2-one (Delta-Lactone Scaffold) HydroxyEster->Lactone p-TsOH, Toluene Acidic Cyclization (-EtOH)

Divergent synthesis of delta-lactam and delta-lactone scaffolds from the delta-keto ester.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols are designed as self-validating workflows, incorporating specific In-Process Controls (IPC) to verify mechanistic milestones before proceeding to subsequent steps.

Protocol 1: Synthesis of 6-(3,5-dimethyl-4-methoxyphenyl)piperidin-2-one ( δ -Lactam)

Causality & Rationale: Reductive amination using ammonium acetate ( NH4​OAc ) and sodium cyanoborohydride ( NaBH3​CN ) is selected because NaBH3​CN is highly stable at the mildly acidic pH (~6) required for imine formation. It chemoselectively reduces the transient iminium ion over the starting ketone. The resulting primary amine undergoes spontaneous intramolecular acyl substitution with the ethyl ester, driven by the thermodynamic stability and favorable entropy of forming a 6-membered lactam ring.

Step-by-Step Methodology:

  • Solvation & Imine Formation: Dissolve Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate (1.0 eq, 10 mmol) in anhydrous methanol (50 mL, 0.2 M). Add NH4​OAc (10.0 eq) and stir at room temperature for 30 minutes under an inert nitrogen atmosphere.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH3​CN (1.5 eq) portion-wise over 10 minutes to control hydrogen gas evolution.

  • Cyclization: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 16 hours.

  • IPC (TLC Validation): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: EtOAc/Hexane 1:1). The starting material ( Rf​≈0.7 ) must be completely consumed. The presence of a highly polar intermediate (the open-chain amine) should be minimal, replaced by the strongly UV-active lactam product ( Rf​≈0.3 ).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (30 mL). Extract the aqueous layer with dichloromethane ( 3×30 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (gradient elution: 50% to 100% EtOAc in Hexanes) to afford the pure δ -lactam.

Protocol 2: Synthesis of 6-(3,5-dimethyl-4-methoxyphenyl)tetrahydro-2H-pyran-2-one ( δ -Lactone)

Causality & Rationale: Sodium borohydride ( NaBH4​ ) in ethanol provides a clean, chemoselective reduction of the ketone to a secondary alcohol without prematurely reducing the ethyl ester. The subsequent addition of catalytic p-toluenesulfonic acid (p-TsOH) in toluene under Dean-Stark reflux drives the lactonization forward. The azeotropic removal of the ethanol byproduct forces the equilibrium entirely toward the closed-ring lactone.

Step-by-Step Methodology:

  • Ketone Reduction: Dissolve the precursor (1.0 eq, 10 mmol) in absolute ethanol (50 mL, 0.2 M) and cool to 0 °C. Add NaBH4​ (1.2 eq) portion-wise. Stir for 2 hours at 0 °C.

  • IPC (TLC Validation): Confirm complete reduction by TLC (Eluent: EtOAc/Hexane 1:2). The ketone precursor should be replaced by a slightly more polar spot corresponding to the 5-hydroxy ester.

  • Intermediate Isolation: Quench carefully with 1M HCl (10 mL) to destroy excess hydride. Extract with ethyl acetate ( 3×30 mL), wash with brine, dry over Na2​SO4​ , and concentrate to yield the crude hydroxy ester.

  • Azeotropic Cyclization: Dissolve the crude intermediate in anhydrous toluene (100 mL, 0.1 M). Add p-TsOH monohydrate (0.1 eq).

  • Reflux: Equip the flask with a Dean-Stark trap and a reflux condenser. Boil the mixture for 4 hours, collecting the evolved ethanol/water azeotrope.

  • Workup & Purification: Cool to room temperature, wash the organic layer with saturated NaHCO3​ to neutralize the acid catalyst, dry over Na2​SO4​ , and concentrate. Purify via recrystallization or flash chromatography to yield the pure δ -lactone.

Quantitative Data & Quality Control Parameters

The following table summarizes the expected quantitative outcomes and Quality Control (QC) validation metrics for both synthetic pathways.

ParameterProtocol 1 ( δ -Lactam)Protocol 2 ( δ -Lactone)
Target Scaffold 6-Aryl-piperidin-2-one6-Aryl-tetrahydro-2H-pyran-2-one
Key Reagents NH4​OAc , NaBH3​CN NaBH4​ , p-TsOH
Reaction Type Reductive Amination & CyclizationKetone Reduction & Lactonization
IPC Method TLC (EtOAc/Hexane 1:1)TLC (EtOAc/Hexane 1:2)
Expected Yield 75 - 85%80 - 90%
QC Validation (IR) Amide C=O stretch (~1660 cm−1 )Lactone C=O stretch (~1730 cm−1 )
QC Validation (MS) [M+H]+ m/z = 234.1 [M+H]+ m/z = 235.1
QC Validation (NMR) Broad singlet (NH) at ~6.0 ppmAbsence of OH stretch; distinct C6-H multiplet

References

  • NextSDS. "ETHYL 5-(3,5-DIMETHYL-4-METHOXYPHENYL)-5-OXOVALERATE — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • Enders, D., et al. "Asymmetric synthesis of 2-substituted piperidin-3-ols." ResearchGate. Available at:[Link]

  • Vergelli, C., et al. "Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation." Molecules, MDPI. Available at:[Link]

Sources

Application

Application Note: Catalytic Reduction Strategies for Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate

Executive Overview Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate (CAS: 898751-02-5) is a highly functionalized aryl oxovalerate intermediate utilized in the synthesis of complex lipid-modulating active pharmaceuti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate (CAS: 898751-02-5) is a highly functionalized aryl oxovalerate intermediate utilized in the synthesis of complex lipid-modulating active pharmaceutical ingredients (APIs) and custom biochemicals 1[1]. The structural complexity of this molecule presents a classic chemoselectivity challenge for process chemists: targeting the C5-ketone for reduction while strictly preserving the C1-ethyl ester, the electron-rich aromatic ring, and the potentially labile 4-methoxy ether.

This technical guide details two divergent, field-proven catalytic reduction pathways:

  • Complete Deoxygenation (Hydrogenolysis): Yielding the fully reduced aryl-alkyl chain.

  • Asymmetric Transfer Hydrogenation (ATH): Yielding the chiral secondary alcohol.

Mechanistic Insights & Chemoselectivity (E-E-A-T)

Pathway A: Palladium-Catalyzed Hydrogenolysis (Ketone → Methylene)

Aryl ketones are uniquely susceptible to complete deoxygenation via palladium-catalyzed hydrogenolysis 2[2]. The causality behind the reagent selection is rooted in the reaction's stepwise mechanism:

  • The Role of Acetic Acid: The initial reduction yields a benzylic alcohol. Without an acid promoter, the reaction often stalls at this intermediate. Glacial acetic acid serves as both a solvent and a proton source, protonating the transient benzylic hydroxyl group. This facilitates the elimination of water to form a highly reactive styrene-like intermediate, which is instantly hydrogenated by the active Pd-hydride surface.

  • Chemoselectivity: By maintaining a mild hydrogen pressure (2 atm) and a moderate temperature (40 °C), the 10% Pd/C catalyst selectively reduces the benzylic position without inducing arene hydrogenation or undesired demethylation of the 4-methoxy group. The ethyl ester remains entirely inert under these conditions.

Pathway B: Asymmetric Transfer Hydrogenation (Ketone → Chiral Alcohol)

When the synthetic target is the chiral alcohol, standard borohydride reagents are insufficient as they yield racemic mixtures. The application of Noyori-Ikariya catalysts (e.g., Ru-TsDPEN) provides exceptional enantiocontrol for aryl ketones 3[3].

  • Outer-Sphere Mechanism: The RuCl(p-cymene)[(R,R)-TsDPEN] catalyst operates via a metal-ligand bifunctional mechanism. The high enantioselectivity (>98% ee) is driven by the CH/π interaction between the η6-arene ligand of the catalyst and the 3,5-dimethyl-4-methoxyphenyl ring of the substrate.

  • Thermodynamic Driving Force: Utilizing a formic acid/triethylamine (5:2) azeotrope acts as a liquid hydrogen donor. Unlike isopropanol-mediated transfer hydrogenation (which is reversible), formic acid decomposes into CO 2​ , rendering the reduction thermodynamically irreversible and driving the reaction to >99% conversion 4[4].

Reaction Pathway Visualization

Pathway SM Ethyl 5-(3,5-dimethyl-4-methoxyphenyl) -5-oxovalerate Alcohol Chiral Alcohol Intermediate (Hydroxyvalerate) SM->Alcohol Ru-TsDPEN, HCOOH/TEA (Asymmetric Transfer Hydrogenation) Alkane Fully Reduced Alkane (Arylvalerate) SM->Alkane Pd/C, H2, AcOH (Catalytic Hydrogenolysis) Side Degradation Products (Hydrolysis/Demethylation) SM->Side Harsh Conditions (Aqueous Acid, >60°C) Alcohol->Alkane Pd/C, H2, AcOH (Over-reduction)

Reaction pathways for the catalytic reduction of aryl oxovalerates.

Experimental Protocols

Protocol A: Chemoselective Catalytic Hydrogenolysis

Objective: Synthesis of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)valerate.

  • Preparation: In a thoroughly dried 250 mL pressure reactor, dissolve Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate (10.0 g, 32.6 mmol) in 65 mL of glacial acetic acid (0.5 M).

  • Catalyst Addition: Purge the vessel with Argon for 5 minutes. Carefully add 10% Pd/C (1.73 g, 5 mol% Pd). Causality Note: Adding the catalyst under Argon prevents the ignition of solvent vapors by the highly active dry palladium surface.

  • Hydrogenation: Seal the reactor, purge with H 2​ gas three times, and pressurize to 2.0 atm. Stir vigorously (800 rpm) at 40 °C for 12 hours.

  • Self-Validation (IPC): Monitor the reaction via the gas burette/pressure gauge. The reaction is complete when hydrogen uptake ceases. HPLC monitoring will confirm the disappearance of the UV-active conjugated ketone chromophore ( λmax​ shift).

  • Workup: Vent the H 2​ gas and purge with Argon. Filter the crude mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the filter cake with ethyl acetate (3 × 30 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Neutralize the residual acetic acid by slowly partitioning the oil into ethyl acetate and saturated aqueous NaHCO 3​ . Separate the organic layer, dry over anhydrous MgSO 4​ , and evaporate to yield the fully deoxygenated arylvalerate as a clear oil.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of (S)-Ethyl 5-hydroxy-5-(3,5-dimethyl-4-methoxyphenyl)valerate.

  • Preparation: In a 100 mL round-bottom flask, dissolve the substrate (5.0 g, 16.3 mmol) in anhydrous dichloromethane (30 mL). Degas the solution by sparging with nitrogen for 15 minutes.

  • Catalyst Addition: Add the Noyori-Ikariya catalyst, RuCl(p-cymene)[(R,R)-TsDPEN] (52 mg, 0.5 mol%), under a steady stream of nitrogen.

  • Hydrogen Transfer: Cool the flask to 0 °C using an ice bath. Dropwise add a pre-mixed azeotrope of Formic Acid/Triethylamine (5:2 molar ratio, 8.0 mL). Causality Note: The controlled addition at 0 °C mitigates the initial exotherm associated with the rapid generation of the active Ru-hydride species.

  • Reaction Execution: Remove the ice bath and allow the mixture to stir at 25 °C for 18 hours.

  • Self-Validation (IPC): The continuous evolution of CO 2​ bubbles serves as a visual in-process control. The reaction is deemed complete when effervescence completely stops, corroborated by TLC (Hexanes:EtOAc 7:3).

  • Workup: Quench the reaction by adding 20 mL of deionized water. Separate the organic layer, wash with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via short-path silica gel chromatography to afford the chiral alcohol.

Quantitative Data & Analytics

The following table summarizes the expected quantitative outcomes and analytical parameters for both reduction methodologies:

ParameterProtocol A (Hydrogenolysis)Protocol B (ATH)
Target Product Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)valerate(S)-Ethyl 5-hydroxy-5-(3,5-dimethyl-4-methoxyphenyl)valerate
Catalyst System 10% Pd/CRuCl(p-cymene)[(R,R)-TsDPEN]
Hydrogen Source H 2​ Gas (2 atm)HCOOH / TEA (5:2 azeotrope)
Solvent / Additive Glacial Acetic AcidDichloromethane
Temperature / Time 40 °C / 12 h25 °C / 18 h
Conversion Rate > 99%> 98%
Chemoselectivity > 95% (Ester & Methoxy preserved)> 99% (Strictly ketone reduction)
Enantiomeric Excess N/A (Achiral product)> 98% ee

References

  • Ciszek, B., & Fleischer, I. (2018). Hydrogenolysis of Aryl Ketones and Aldehydes, Benzylic Alcohols and Amines, and Their Derivatives. Science of Synthesis / Thieme E-Books. 2

  • ACS Publications. (2019). Chirality-Economy Catalysis: Asymmetric Transfer Hydrogenation of Ketones by Ru-Catalysts of Minimal Stereogenicity. ACS Catalysis. 3

  • ACS Publications. (2013). Pd-Catalyzed Transfer Hydrogenolysis of Primary, Secondary, and Tertiary Benzylic Alcohols by Formic Acid: A Mechanistic Study. 4

  • NextSDS. (2026). ETHYL 5-(3,5-DIMETHYL-4-METHOXYPHENYL)-5-OXOVALERATE - Chemical Substance Information. 1

Sources

Method

Application Note: Preparation of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate Loaded Polymeric Nanoparticles

Target Audience: Formulation Scientists, Pharmacologists, and Drug Delivery Researchers Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Scientific Rationale Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Pharmacologists, and Drug Delivery Researchers Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Scientific Rationale

Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate (CAS No. 898751-02-5) is a highly hydrophobic ester derivative. In pharmaceutical development, compounds with such high lipophilicity often suffer from poor aqueous solubility, leading to sub-optimal bioavailability and restricted cellular uptake. To overcome these pharmacokinetic barriers, encapsulating the compound within a polymeric nanocarrier is a highly effective strategy.

Poly(lactic-co-glycolic acid) (PLGA) is selected as the matrix due to its tunable biodegradability and FDA-approved status[1]. For highly hydrophobic compounds, nanoprecipitation (solvent displacement) is the gold-standard formulation technique. Unlike emulsion-solvent evaporation methods that require high-shear homogenization (which can degrade sensitive esters), nanoprecipitation is a low-energy process driven by the thermodynamic principles of supersaturation[2].

When the water-miscible organic solvent (acetone) containing the PLGA and the hydrophobic drug is introduced into the aqueous phase, rapid interfacial solvent displacement occurs[3]. This sudden shift in solvent quality forces the polymer to precipitate, spontaneously entrapping the hydrophobic drug within the core of the newly formed nanoparticles (the "Ouzo effect")[2]. Polyvinyl alcohol (PVA) is included in the aqueous phase to provide steric stabilization, preventing nanoparticle coalescence and controlling the final hydrodynamic diameter.

Materials and Reagents

  • Active Compound: Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate (Purity ≥98%, CAS: 898751-02-5).

  • Polymer: PLGA (50:50 lactide:glycolide ratio, Mw 30,000–60,000, ester-terminated for maximum hydrophobicity).

  • Surfactant: Polyvinyl alcohol (PVA, Mw 31,000–50,000, 87–89% hydrolyzed).

  • Solvents: Acetone (HPLC grade, water-miscible organic solvent).

  • Aqueous Phase: Ultrapure water (Milli-Q, 18.2 MΩ·cm).

  • Cryoprotectant: D-(+)-Trehalose dihydrate.

Experimental Protocol: Nanoprecipitation Workflow

This protocol is designed as a self-validating system. Each critical step includes a physical observation or metric to ensure the process is proceeding correctly.

Step 1: Preparation of the Organic Phase
  • Accurately weigh 50 mg of PLGA and 5 mg of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate (10:1 Polymer-to-Drug ratio).

  • Dissolve both components in 5.0 mL of HPLC-grade acetone.

  • Vortex the solution for 60 seconds until completely clear. Causality: Complete dissolution is critical; any undissolved particulates will act as nucleation sites, leading to premature bulk precipitation rather than nanoscale encapsulation[2].

Step 2: Preparation of the Aqueous Phase
  • Prepare a 0.5% (w/v) PVA solution in 50 mL of ultrapure water.

  • Filter the aqueous phase through a 0.22 µm PES syringe filter to remove any un-dissolved polymer chains or dust.

Step 3: Nanoprecipitation (Solvent Displacement)
  • Place the 50 mL aqueous PVA solution on a magnetic stirrer set to 600 RPM at room temperature.

  • Using a syringe pump, inject the organic phase dropwise into the vortex of the aqueous phase at a controlled rate of 1.0 mL/min.

  • Self-Validation Check: The solution should immediately transition from clear to a faint, bluish opalescence. This is the Tyndall effect , confirming the spontaneous formation of colloidal nanoparticles[1].

Step 4: Solvent Evaporation
  • Leave the colloidal suspension stirring continuously at 400 RPM for 4 to 6 hours in a fume hood.

  • Causality: This allows the acetone to completely diffuse out of the nanodroplets and evaporate. Incomplete evaporation leaves residual solvent that plasticizes the PLGA, leading to particle aggregation during storage[1].

Step 5: Purification
  • Transfer the suspension to ultracentrifuge tubes and centrifuge at 20,000 × g for 30 minutes at 4°C.

  • Discard the supernatant (which contains excess PVA and unencapsulated drug).

  • Resuspend the nanoparticle pellet in 20 mL of ultrapure water using mild bath sonication (1 minute). Repeat the centrifugation/washing step twice.

Step 6: Lyophilization
  • Resuspend the final washed pellet in 10 mL of a 5% (w/v) Trehalose solution. Causality: Trehalose acts as a cryoprotectant, preventing the nanoparticles from fusing during the freezing stress by replacing the water hydration shell.

  • Freeze at -80°C, then lyophilize for 48 hours to obtain a dry, free-flowing nanoparticle powder.

Visualizations of Formulation and Mechanism

Workflow Org Organic Phase (PLGA + Drug in Acetone) Mix Nanoprecipitation (Dropwise Addition) Org->Mix Aq Aqueous Phase (PVA in Water) Aq->Mix Evap Solvent Evaporation (Magnetic Stirring) Mix->Evap Purify Ultracentrifugation & Washing Evap->Purify Lyoph Lyophilization (with Trehalose) Purify->Lyoph NP Purified Nanoparticles Lyoph->NP

Caption: Step-by-step workflow for the nanoprecipitation of PLGA nanoparticles.

Mechanism NP PLGA-Drug Nanoparticle Hydration Water Penetration & Hydration NP->Hydration Hydrolysis Ester Bond Hydrolysis Hydration->Hydrolysis Oligomers Formation of Oligomers Hydrolysis->Oligomers Release Drug Diffusion & Release Oligomers->Release Monomers Lactic & Glycolic Acid Monomers Oligomers->Monomers

Caption: Mechanistic pathway of PLGA hydrolysis and subsequent hydrophobic drug release.

Quantitative Data & Characterization

Following lyophilization, the nanoparticles must be characterized using Dynamic Light Scattering (DLS) and High-Performance Liquid Chromatography (HPLC). The table below summarizes the expected quantitative metrics based on varying the initial Polymer:Drug ratio during the organic phase preparation.

Note: Encapsulation Efficiency (EE%) is calculated as (Mass of Encapsulated Drug / Total Initial Drug Mass) × 100. Loading Capacity (LC%) is calculated as (Mass of Encapsulated Drug / Total Nanoparticle Mass) × 100.

Polymer:Drug RatioZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (EE%)Loading Capacity (LC%)
5:1 165 ± 80.210 ± 0.03-18.5 ± 2.168.4 ± 3.2%12.0 ± 0.8%
10:1 142 ± 50.145 ± 0.02-22.3 ± 1.589.2 ± 2.5%8.1 ± 0.4%
20:1 130 ± 40.110 ± 0.01-24.1 ± 1.294.6 ± 1.8%4.5 ± 0.2%

Data Interpretation Insights:

  • Size vs. Ratio: Increasing the PLGA ratio decreases the relative concentration of the hydrophobic drug, which minimizes disruption of the polymer matrix during precipitation, resulting in smaller, more uniform particles (lower PDI).

  • Zeta Potential: The negative zeta potential (-18 to -24 mV) is driven by the terminal carboxyl groups of the PLGA polymer. This electrostatic repulsion acts synergistically with the steric hindrance of PVA to prevent particle aggregation in suspension.

  • EE% vs. LC% Trade-off: While a 20:1 ratio yields the highest Encapsulation Efficiency (94.6%), the overall Loading Capacity drops to 4.5%. The 10:1 ratio is identified as the optimal formulation, balancing a high EE% (89.2%) with a therapeutically viable LC% (8.1%).

References

  • Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC.
  • Using a systematic and quantitative approach to generate new insights into drug loading of PLGA nanoparticles using nanoprecipitation - RSC Publishing. Royal Society of Chemistry.
  • Development of Hydrophilic Drug Encapsulation and Controlled Release Using a Modified Nanoprecipitation Method - MDPI. Multidisciplinary Digital Publishing Institute.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate

Welcome to the Technical Support Center. As a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), achieving a robust, high-yielding synthesis of Ethyl 5-(3,5-dimethyl-4-methoxyph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), achieving a robust, high-yielding synthesis of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate is paramount.

The primary synthetic route relies on the Friedel-Crafts acylation of 2,6-dimethylanisole with ethyl 5-chloro-5-oxopentanoate (ethyl glutaryl chloride). While conceptually straightforward, scaling this electrophilic aromatic substitution frequently suffers from yield-limiting side reactions. This guide provides a mechanistic troubleshooting framework to optimize reaction conditions, eliminate byproducts, and achieve >92% isolated yields.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why is my overall yield low, and why am I isolating a significant amount of phenolic byproduct? A: You are observing ether cleavage (demethylation). Aluminum chloride (AlCl 3​ ) is a harsh Lewis acid that strongly coordinates to the oxygen atom of the methoxy group. At elevated temperatures (>10 °C), the coordinated complex undergoes nucleophilic attack by the chloride ion on the methyl group, cleaving the ether to form a phenol .

  • Causality-Driven Solution: Maintain the internal reaction temperature strictly between 0 °C and 5 °C during the addition phase. If demethylation persists despite temperature control, consider substituting AlCl 3​ with a milder Lewis acid, such as TiCl 4​ , though this will require longer reaction times.

Q2: The reaction stalls at ~60% conversion, leaving unreacted 2,6-dimethylanisole. How do I drive it to completion? A: This is a classic case of catalyst starvation due to product inhibition. Unlike Friedel-Crafts alkylations, acylations require stoichiometric amounts of the Lewis acid because AlCl 3​ forms stable, irreversible complexes with carbonyl oxygens . In this specific reaction, the target molecule contains two carbonyl groups (the ester and the newly formed ketone).

  • Causality-Driven Solution: You must use a minimum of 2.2 to 2.5 equivalents of AlCl 3​ . One equivalent complexes with the ester moiety, one equivalent complexes with the ketone moiety, and the remaining 0.2–0.5 equivalents drive the catalytic formation of the acylium ion from the acid chloride.

Q3: I am detecting 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxopentanoic acid instead of the ethyl ester. What went wrong? A: The ethyl ester is undergoing hydrolysis. This typically occurs during the aqueous quench rather than the reaction itself. When the AlCl 3​ -ester complex is exposed to water, the resulting exotherm can locally heat the highly acidic aqueous mixture, driving acid-catalyzed ester hydrolysis.

  • Causality-Driven Solution: Perform a "reverse quench." Pour the organic reaction mixture slowly into a vigorously stirred mixture of crushed ice and 1M HCl. Ensure the internal temperature of the quench bath never exceeds 10 °C.

Q4: How can I minimize the formation of dark, polymeric tars? A: Tars form due to localized heating and high concentrations of reactive acylium ions polymerizing or reacting with trace impurities.

  • Causality-Driven Solution: Adopt the Perrier addition method . Instead of adding AlCl 3​ to a mixture of the arene and acid chloride, pre-form the acylium ion complex by adding the acid chloride to a suspension of AlCl 3​ in anhydrous dichloromethane (DCM). Then, add the 2,6-dimethylanisole dropwise. This controls the concentration of the reactive electrophile.

Part 2: Quantitative Impact of Reaction Parameters

The following table summarizes how specific deviations from the optimal protocol impact the final yield and byproduct distribution.

Reaction ConditionAlCl 3​ (eq)Addition MethodTemp (°C)Isolated Yield (%)Phenol Byproduct (%)Acid Byproduct (%)
Standard (Under-catalyzed)1.1Co-addition0–542.0< 2.0< 2.0
Elevated Temperature2.5Perrier20–2565.528.05.0
Poor Quench Control2.5Perrier0–571.0< 2.022.0
Optimized Protocol 2.5 Perrier 0–5 > 92.0 < 1.0 < 1.0
Part 3: Mechanistic Workflow & Failure Points

SynthesisWorkflow A 2,6-Dimethylanisole + Ethyl Glutaryl Chloride B Acylium Ion Formation (AlCl3 Coordination) A->B Anhydrous DCM, 0 °C C Electrophilic Aromatic Substitution (Para) B->C Dropwise addition D Intermediate Complex (AlCl3 Coordinated to Ketone/Ester) C->D 2.5 eq AlCl3 required E Aqueous Acid Quench (Ice/1M HCl) D->E Careful temperature control G Side Reaction: Ether Cleavage (Phenol) D->G T > 10 °C or excess AlCl3 F Target Product: Ethyl 5-(3,5-dimethyl-4-methoxyphenyl) -5-oxovalerate E->F T < 10 °C H Side Reaction: Ester Hydrolysis (Acid) E->H Exothermic quench / H2O

Reaction pathway and troubleshooting nodes for the Friedel-Crafts acylation.

Part 4: Optimized Step-by-Step Protocol (Self-Validating System)

This protocol utilizes the Perrier method and incorporates In-Process Controls (IPCs) to ensure the system self-validates before proceeding to the next step.

Reagents:

  • 2,6-Dimethylanisole: 1.0 eq (Limiting Reagent)

  • Ethyl 5-chloro-5-oxopentanoate (Ethyl glutaryl chloride): 1.1 eq

  • Aluminum chloride (AlCl 3​ , anhydrous powder): 2.5 eq

  • Dichloromethane (DCM, anhydrous): 10 volumes

Step 1: Acylium Complex Formation

  • Purge a dry, jacketed reactor with N 2​ . Charge the reactor with anhydrous DCM (5 vols) and AlCl 3​ (2.5 eq).

  • Cool the suspension to 0 °C.

  • Add ethyl glutaryl chloride (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • IPC 1 (Validation): Observe the reaction mixture. The suspension should transition into a clear, pale-yellow homogeneous solution, confirming the successful formation of the soluble acylium ion complex.

Step 2: Electrophilic Aromatic Substitution

  • In a separate dry flask, dissolve 2,6-dimethylanisole (1.0 eq) in anhydrous DCM (5 vols).

  • Add the arene solution dropwise to the acylium complex over 1 to 1.5 hours.

  • IPC 2 (Validation): Strictly monitor the internal temperature probe. Adjust the addition rate to ensure the temperature never exceeds 5 °C to prevent ether cleavage.

Step 3: Maturation & Conversion Check

  • Once addition is complete, stir the mixture at 5 °C for 2 hours.

  • IPC 3 (Validation): Withdraw a 0.1 mL aliquot, quench it in 1 mL of cold methanol, and analyze via HPLC. The reaction is self-validated to proceed only when unreacted 2,6-dimethylanisole is < 1.0% (Area %). If > 1.0%, continue stirring for an additional hour.

Step 4: Reverse Quench & Extraction

  • Prepare a quench bath containing crushed ice and 1M HCl (10 vols total).

  • Slowly transfer the active reaction mixture into the vigorously stirred quench bath.

  • IPC 4 (Validation): Monitor the quench bath temperature. It must remain below 10 °C to prevent ester hydrolysis. Add more ice if necessary.

  • Separate the organic (DCM) layer. Extract the aqueous layer once with fresh DCM (3 vols).

  • Wash the combined organic layers with saturated aqueous NaHCO 3​ (until the aqueous phase pH > 7), followed by brine.

  • Dry over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure to yield the target ester as a viscous oil or low-melting solid (>92% yield, >98% purity).

References
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.[Link]

  • Kraut, R., et al. (2017). Biocatalytic Friedel–Crafts Acylation and Fries Reaction. PubMed Central (PMC).[Link]

Optimization

Resolving common impurities in Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate reactions

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals optimizing the synthesis of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate . The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals optimizing the synthesis of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate .

The formation of this compound relies on the Friedel-Crafts acylation of 2,6-dimethylanisole with ethyl 5-chloro-5-oxovalerate. While the C4 position of the arene is exceptionally electron-rich and dictates strict regioselectivity[1], the reaction is notorious for generating specific impurities if Lewis acid stoichiometry, temperature, and quenching protocols are not rigorously controlled.

Below, we detail the causality behind these common impurities and provide a self-validating framework to ensure high-yield, high-purity syntheses.

Mechanistic Pitfalls & Reaction Divergence

Understanding the mechanistic divergence of this reaction is critical. The desired electrophilic aromatic substitution (EAS) competes directly with Lewis acid-mediated ether cleavage and acid-catalyzed ester hydrolysis.

MechanisticPathway SM 2,6-Dimethylanisole + Ethyl 5-chloro-5-oxovalerate Acylium Acylium Ion Complex (AlCl3 Coordinated) SM->Acylium AlCl3 (2.5 eq), DCM, 0°C Desired Ethyl 5-(3,5-dimethyl-4-methoxyphenyl) -5-oxovalerate Acylium->Desired EAS at C4 Position (Strict Temp Control) Demethyl Demethylated Phenol Impurity (Ether Cleavage) Desired->Demethyl T > 10°C (AlCl3 Mediated) Hydrolysis Oxovaleric Acid Impurity (Ester Cleavage) Desired->Hydrolysis Exothermic Quench (Acid Catalyzed)

Mechanistic divergence of Friedel-Crafts acylation leading to desired product and major impurities.

Troubleshooting Logic & Decision Tree

When an impurity is detected via LC-MS or TLC, use the following logic to trace the root cause and apply the appropriate process correction.

TroubleshootingLogic Start Impurity Detected Phenol Phenol Derivative Start->Phenol Acid Carboxylic Acid Start->Acid Unreacted Unreacted Anisole Start->Unreacted Sol1 Control T < 5°C Reduce Reaction Time Phenol->Sol1 Sol2 Reverse Ice Quench Avoid Exotherm Acid->Sol2 Sol3 Use 2.5 eq AlCl3 Ensure Anhydrous Unreacted->Sol3

Decision tree for identifying and resolving common impurities during the acylation workflow.

Deep-Dive FAQs

Q1: Why is my product contaminated with a significant amount of a phenol derivative? Causality: This is a classic demethylation side reaction. Aluminum chloride (AlCl₃) is a strong Lewis acid that coordinates not only to the acyl chloride but also to the electron-rich methoxy oxygen of 2,6-dimethylanisole[2]. At temperatures above 5°C, this coordination facilitates an Sₙ2 attack by chloride ions on the methyl group. This cleaves the ether to form methyl chloride gas and an aluminum phenoxide complex, which subsequently hydrolyzes into a phenol derivative during the aqueous workup[2]. Resolution: Strictly control the reaction temperature. Maintain the internal temperature between 0°C and 5°C during both the addition of the arene and the subsequent stirring phase. If demethylation persists despite strict temperature control, consider evaluating milder Lewis acids (e.g., TiCl₄ or ZnCl₂), though this may require longer reaction times to achieve full conversion[2].

Q2: LC-MS analysis shows a major impurity at [M-28] (loss of the ethyl group). Why is the ester hydrolyzing? Causality: The ethyl ester moiety of the 5-oxovalerate chain is highly susceptible to acid-catalyzed hydrolysis. During the standard Friedel-Crafts quench (pouring the reaction directly into aqueous HCl), the rapid decomposition of the AlCl₃ complex releases a massive amount of heat. In this hot, highly acidic aqueous environment, the ethyl ester rapidly hydrolyzes to form 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovaleric acid. Resolution: Implement a "reverse quench" methodology. Instead of adding aqueous acid to the reaction, slowly transfer the reaction mixture via cannula into a vigorously stirred, large-volume mixture of crushed ice and dilute HCl. The continuous presence of ice acts as a massive heat sink, preventing the localized exotherm from exceeding 10°C and thereby preserving the ester linkage.

Q3: The reaction stalls at 60-70% conversion, leaving unreacted 2,6-dimethylanisole. Should I heat the reaction? Causality: Do not heat the reaction, as this will immediately trigger the demethylation pathway described in Q1. Stalled Friedel-Crafts acylations are typically caused by catalyst deactivation. AlCl₃ strongly coordinates to the ketone moiety of the newly formed product, effectively removing it from the catalytic cycle. Furthermore, the ester group on the ethyl 5-chloro-5-oxovalerate starting material also acts as a Lewis base, sequestering an additional equivalent of AlCl₃. Resolution: Ensure you are using a stoichiometric excess of strictly anhydrous AlCl₃. A minimum of 2.2 to 2.5 equivalents is required: 1 equivalent to activate the acyl chloride, 1 equivalent to coordinate the ester tail, and 0.2–0.5 equivalents of excess to account for product coordination and trace moisture.

Quantitative Impurity Profile & Acceptable Limits

Monitoring the reaction via HPLC is critical for process scale-up. Below is a summary of the expected impurity profile and the target limits for a successful synthesis.

Impurity ProfileStructural ChangePrimary CausalityPreventative MeasureAcceptable Limit (HPLC Area %)
Demethylated Phenol Loss of -CH₃ (-14 Da)AlCl₃-mediated ether cleavage at T > 5°CStrict internal temp control (0–5°C)< 1.5%
Oxovaleric Acid Loss of -C₂H₅ (+H) (-28 Da)Acid-catalyzed ester hydrolysis during quenchReverse quench into crushed ice/HCl< 2.0%
Unreacted Arene N/A (Starting Material)Catalyst sequestration by ester/ketoneUse 2.5 eq of anhydrous AlCl₃< 1.0%

Self-Validating Experimental Protocol

To eliminate the impurities discussed above, execute the following optimized, self-validating protocol.

Step 1: Preparation of the Acylium Complex

  • Action: In an oven-dried, nitrogen-flushed round-bottom flask, suspend anhydrous AlCl₃ (2.5 eq) in anhydrous dichloromethane (DCM) (10 volumes). Cool the suspension to 0°C using an ice-salt bath. Slowly add ethyl 5-chloro-5-oxovalerate (1.05 eq) dropwise.

  • Causality: The high equivalent of AlCl₃ is necessary to saturate the Lewis basic sites on the ester and the final ketone product, ensuring enough active catalyst remains to drive the reaction to completion.

  • Validation Check: The suspension will transition to a homogeneous pale yellow/orange solution within 15 minutes, visually confirming the formation of the active acylium ion complex.

Step 2: Arene Addition and Electrophilic Aromatic Substitution

  • Action: Dissolve 2,6-dimethylanisole (1.0 eq) in a minimum volume of anhydrous DCM. Add this solution dropwise to the acylium complex over 30 minutes, strictly maintaining the internal temperature below 5°C.

  • Causality: The para-position of 2,6-dimethylanisole is highly activated[1]. Rapid addition or poor heat dissipation will cause localized temperature spikes, triggering the AlCl₃-mediated demethylation of the methoxy group[2].

  • Validation Check: After 2 hours of stirring at 0–5°C, withdraw a 50 µL aliquot, quench it in 1 mL of saturated NaHCO₃, and extract with EtOAc. TLC analysis (Hexanes:EtOAc 4:1) must show complete consumption of the arene (Rf ~0.8) and the appearance of a single product spot (Rf ~0.4).

Step 3: Reverse Quenching (Critical for Ester Preservation)

  • Action: Prepare a large beaker containing a vigorously stirred mixture of crushed ice (20 volumes) and 1M HCl (5 volumes). Slowly transfer the cold reaction mixture into the ice bath via cannula or dropping funnel.

  • Causality: Pouring aqueous acid into the reaction flask causes a violent exotherm that hydrolyzes the ethyl ester. The reverse quench ensures the reaction is immediately diluted into a massive thermal sink, keeping the temperature <10°C and preserving the ester linkage.

  • Validation Check: The organic layer should cleanly separate from the aqueous layer without significant emulsion formation. The aqueous layer must be highly acidic (pH < 2) to ensure complete dissolution of aluminum salts.

Step 4: Workup and Isolation

  • Action: Separate the DCM layer. Extract the aqueous layer once with fresh DCM. Wash the combined organic layers with saturated NaHCO₃ (caution: CO₂ evolution) until the aqueous wash is pH > 7, followed by a brine wash. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: The NaHCO₃ wash neutralizes any residual HCl, preventing trace acid from catalyzing ester hydrolysis during the concentration step.

  • Validation Check: The crude product should be a pale yellow oil. ¹H-NMR should show an intact ethyl ester quartet at ~4.1 ppm and a triplet at ~1.2 ppm, with no broad carboxylic acid OH stretch in the IR spectrum.

References

  • Title: Iridium-Catalyzed Silylation of C–H Bonds in Unactivated Arenes: A Sterically Encumbered Phenanthroline Ligand Accelerates Catalysis | Source: Journal of the American Chemical Society | URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of Ethyl 5-(3,5-dimethyl-4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate (CAS: 898751-02-5). This compound is a critical intermediate in drug development, typically synthesized via the Friedel-Crafts acylation of 2,6-dimethylanisole.

This guide moves beyond basic procedures, focusing on the causality of side reactions and providing self-validating workflows to ensure high-yield, reproducible results.

Mechanistic Pathway & Reaction Overview

The synthesis relies on the electrophilic aromatic substitution of 2,6-dimethylanisole using ethyl glutaryl chloride (ethyl 5-chloro-5-oxovalerate). Because the methoxy group is a strong ortho/para-directing activator, and the ortho positions are sterically blocked by methyl groups, the acylium ion attacks exclusively at the para position.

Workflow A 2,6-Dimethylanisole + Ethyl Glutaryl Chloride B Lewis Acid Activation (AlCl3 in DCM, 0°C) A->B C Electrophilic Aromatic Substitution (Para) B->C D Aqueous Quench (Ice/HCl) C->D E Target Product: Ethyl 5-(3,5-dimethyl- 4-methoxyphenyl)-5-oxovalerate D->E

Mechanistic workflow for the Friedel-Crafts acylation of 2,6-dimethylanisole.

FAQ: Reagent Selection & Reaction Dynamics

Q: Why use ethyl glutaryl chloride instead of glutaric anhydride? A: While glutaric anhydride is a common acylating agent, it requires a two-step sequence: acylation to form an intermediate keto-acid, followed by a separate esterification step. Using ethyl glutaryl chloride allows for a direct, one-step, atom-economical synthesis that minimizes downstream purification bottlenecks.

Q: What is the optimal Lewis acid catalyst for this specific substrate? A: Aluminum chloride (AlCl₃) is the traditional choice (1.1 to 1.5 equivalents) due to its strong activation of the acyl chloride. However, highly activated aromatic ethers like 2,6-dimethylanisole are highly prone to O-demethylation in the presence of strong Lewis acids [1]. If demethylation is observed, milder Lewis acids such as Zinc chloride (ZnCl₂) or catalytic Scandium triflate (Sc(OTf)₃) should be utilized [2].

Troubleshooting Guide: Yield Optimization & O-Demethylation

Issue: Significant formation of the phenolic byproduct (5-(4-hydroxy-3,5-dimethylphenyl)-5-oxovalerate) and low target yield.

Causality: AlCl₃ is a strong Lewis acid that coordinates aggressively to the methoxy oxygen of the anisole derivative. At elevated temperatures (>10 °C) or during extended reaction times, the free chloride ion in solution attacks the sterically unhindered methyl group via an Sₙ2 mechanism. This releases chloromethane gas and forms a stable aluminum phenoxide complex, which hydrolyzes into the undesired phenol upon aqueous workup [3].

Solution: The reaction must be strictly temperature-controlled or the catalyst must be swapped. The table below summarizes the quantitative impact of adjusting these variables.

Optimization of Reaction Conditions
Lewis Acid CatalystTemp (°C)Time (h)Target Ester Yield (%)Demethylated Byproduct (%)
AlCl₃ (1.2 eq)251245%40%
AlCl₃ (1.2 eq)0–5478%12%
ZnCl₂ (1.5 eq)251285%< 2%
Sc(OTf)₃ (0.2 eq)50489%< 1%

Data Summary: Lowering the temperature with AlCl₃ mitigates demethylation, but switching to milder Lewis acids like ZnCl₂ or Sc(OTf)₃ virtually eliminates the side reaction.

Troubleshooting Start Issue: Low Target Yield (High Demethylation) Check1 Check Reaction Temp Start->Check1 Fix1 Maintain strictly at 0-5°C during addition Check1->Fix1 Temp > 10°C Check2 Check Lewis Acid Check1->Check2 Temp is 0-5°C Fix2 Switch from AlCl3 to milder ZnCl2 or Sc(OTf)3 Check2->Fix2 Using AlCl3 Check3 Check Reaction Time Check2->Check3 Using ZnCl2 Fix3 Quench immediately upon consumption of starting material Check3->Fix3 Time > 4h

Troubleshooting logic for minimizing O-demethylation side reactions.

Self-Validating Experimental Protocol

To ensure reproducibility, the following step-by-step methodology incorporates built-in validation checkpoints. This protocol utilizes the optimized AlCl₃ route, assuming standard laboratory constraints where rare-earth triflates may not be available.

Step 1: Apparatus Preparation Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Causality: Friedel-Crafts catalysts are highly hygroscopic; moisture will irreversibly deactivate the acylium ion complex.

Step 2: Catalyst Suspension Add anhydrous AlCl₃ (1.2 eq) to anhydrous dichloromethane (DCM) (10 mL per gram of substrate). Cool the suspension to 0 °C using an ice-water bath.

Step 3: Acylating Agent Addition Dissolve ethyl glutaryl chloride (1.05 eq) in a minimal amount of DCM and add dropwise via the addition funnel over 30 minutes. Stir for an additional 15 minutes. Validation Checkpoint: The suspension should turn into a homogeneous, slightly yellow solution, indicating the successful formation of the active acylium ion complex.

Step 4: Substrate Addition Dissolve 2,6-dimethylanisole (1.0 eq) in DCM and add dropwise. Critical Step: Maintain the internal temperature strictly below 5 °C to suppress the Sₙ2 O-demethylation pathway.

Step 5: Reaction Monitoring Stir at 0–5 °C for 2 to 4 hours. Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the 2,6-dimethylanisole spot is fully consumed. Do not allow the reaction to warm to room temperature unless unreacted starting material persists.

Step 6: Quenching & Workup Carefully pour the cold reaction mixture into a vigorously stirred beaker containing crushed ice and 1M HCl. Causality: The HCl is required to break the robust aluminum-ketone complex. Failing to acidify the quench will result in an intractable aluminum hydroxide emulsion during extraction.

Step 7: Extraction & Purification Separate the organic layer. Extract the aqueous phase with DCM (2x). Wash the combined organic layers with saturated NaHCO₃ (to remove residual acidic byproducts) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel column chromatography if trace demethylated phenol is detected.

References

  • Chemistry Stack Exchange. Friedel–Crafts acylation of substituted anisole.[Link] [2]

  • Chem-Station Int. Ed. O-Demethylation.[Link] [3]

Optimization

Technical Support Center: HPLC Troubleshooting for Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate

Welcome to the advanced technical support center for the chromatographic separation of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate . This guide is designed for analytical scientists and drug development professi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for the chromatographic separation of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate . This guide is designed for analytical scientists and drug development professionals who require rigorous, self-validating methodologies to resolve complex liquid chromatography (HPLC) issues.

Molecule Profiling & Chromatographic Behavior (The "Why")

To effectively troubleshoot, we must first understand the physicochemical nature of the analyte. Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate is a highly hydrophobic, neutral ester. It features an aromatic ring substituted with sterically hindering methyl groups and an electron-donating methoxy group, conjugated with a ketone (5-oxo) moiety.

  • Hydrophobicity: The bulky aromatic system and the ethyl ester make this molecule highly retentive on reversed-phase (e.g., C18) columns, requiring a high percentage of organic modifier (acetonitrile or methanol) for elution.

  • Reactivity: The ester linkage is susceptible to hydrolysis, potentially degrading into 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovaleric acid.

  • Secondary Interactions: While it lacks strongly basic amines, the ketone and ether oxygens act as hydrogen-bond acceptors, which can interact with unendcapped silanols on the silica stationary phase.

Diagnostic Decision Tree

HPLCDiagnostics Start Analyze Chromatogram: Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate RT Retention Time Drift? Start->RT Res Poor Resolution or Split Peaks? Start->Res Tail Peak Tailing? Start->Tail RT_Cause Cause: Pump Proportioning Error, Temperature Fluctuation, or Incomplete Equilibration RT->RT_Cause Yes Res_Cause Cause: Co-elution with Hydrolyzed Free Acid (pH near pKa) Res->Res_Cause Yes Tail_Cause Cause: Secondary Interactions (Ketone/Ether H-bonding with Silanols) Tail->Tail_Cause Yes RT_Fix Protocol 1: Validate Pump, Thermostat Oven to 30°C, Purge Lines Thoroughly RT_Cause->RT_Fix Res_Fix Protocol 2: Acidify Mobile Phase (pH 2.5-3.0) to Protonate Free Acid Res_Cause->Res_Fix Tail_Fix Protocol 3: Use Endcapped C18, Flush with Strong Solvent (e.g., Isopropanol) Tail_Cause->Tail_Fix

Diagnostic workflow for HPLC troubleshooting of the target oxovalerate ester.

Core Troubleshooting Guides & Self-Validating Protocols

Issue 1: Retention Time Drift & Irreproducibility

Q: Why does the retention time of the oxovalerate ester shift gradually across a batch of samples? Causality: Highly hydrophobic molecules are exquisitely sensitive to micro-fluctuations in the mobile phase composition and column temperature. A mere 1 °C change in ambient laboratory temperature can shift retention times by 1–2%[1]. Furthermore, if the system was previously used for a different method, residual solvents in the lines can cause continuous baseline and retention shifts until they are fully displaced[2].

Protocol 1: System Equilibration & Thermal Stabilization

  • Purge Solvent Lines: Purge all active solvent lines to waste using the designated mobile phase for at least 5-10 system volumes to eliminate any residual solvents from previous users[2].

  • Thermostat the Column: Secure the column in a forced-air column oven set to 30 °C (± 0.1 °C) to isolate the separation from ambient HVAC fluctuations[1][3].

  • Bypass Proportioning Errors: If utilizing an isocratic method, manually pre-mix the aqueous and organic phases in a single reservoir. This eliminates retention time drift caused by malfunctioning proportioning valves in quaternary pumps[1][4].

  • Equilibrate: Pump the mobile phase through the column at the operating flow rate for at least 20 column volumes[3].

  • Self-Validation Step: Run 5 consecutive blank injections spiked with a non-retained marker (e.g., uracil) and the target ester. Calculate the %RSD of the retention time. The system is validated and stable only when %RSD is < 0.5%.

Issue 2: Co-elution and Split Peaks (The Hydrolysis Problem)

Q: I am observing a split peak or a closely co-eluting shoulder. How do I resolve the target ester from its degradants? Causality: Esters are prone to hydrolysis, yielding the free acid derivative: 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovaleric acid. If the mobile phase pH is near the pKa of this free acid (typically ~4.5–5.0), the acid exists in a dynamic equilibrium of ionized and neutral states, leading to split peaks or broad shoulders that co-elute with the neutral ester[5].

Protocol 2: pH-Driven Resolution Optimization

  • Acidify the Aqueous Phase: Prepare Mobile Phase A using HPLC-grade water modified with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) to achieve a pH of ~2.5–3.0. This is well below the pKa of the degradant, ensuring it is fully protonated and chromatographically well-behaved.

  • Adjust Gradient: Use Acetonitrile as Mobile Phase B. Run a gradient from 40% B to 90% B over 15 minutes.

  • Detect at Optimal Wavelength: Set the Diode-Array Detector (DAD) to 254 nm or 280 nm to capture the strong absorbance of the aromatic ketone chromophore[6].

  • Self-Validation Step: Artificially stress a sample aliquot by adding dilute NaOH to force partial hydrolysis, then neutralize it. Inject this stressed sample. The protocol is validated if baseline resolution ( Rs​>2.0 ) is achieved between the early-eluting free acid and the later-eluting intact ester.

Issue 3: Peak Tailing & Broadening

Q: The ester peak exhibits significant tailing. Since it lacks an amine group, what is causing this, and how can it be fixed? Causality: While the molecule lacks basic amines, its ketone and ether oxygen atoms act as hydrogen-bond acceptors. These functional groups can interact with unreacted, acidic silanol groups on the silica stationary phase, especially as the column ages. Additionally, the accumulation of hydrophobic matrix contaminants at the column head can create secondary retentive sites[7].

Protocol 3: Column Restoration & Stationary Phase Selection

  • Strong Solvent Wash: Flush the column with 20 column volumes of 100% Acetonitrile to remove hydrophobic matrix buildup[7].

  • Lipid/Particulate Strip: Follow with 20 column volumes of 100% Isopropanol to strip strongly adsorbed lipids or particulates[4][7].

  • Re-equilibration: Flush with Isopropanol before transitioning back to the reversed-phase mobile phase to prevent solvent immiscibility shock[7].

  • Hardware Upgrade: If tailing persists, switch to a fully endcapped C18 column or a polar-embedded stationary phase designed to sterically shield residual silanols.

  • Self-Validation Step: Calculate the USP Tailing Factor ( Tf​ ) at 5% peak height for the target ester. The restoration is validated when Tf​ falls between 0.9 and 1.2.

Quantitative Parameter Matrix

To facilitate rapid method optimization, the following table summarizes the quantitative impact of key chromatographic parameters on the separation of the target ester and its primary hydrolysis degradant.

ParameterCondition ACondition BEffect on Ester (Target)Effect on Free Acid (Degradant)Resolution Outcome
Mobile Phase pH Neutral (pH 7.0)Acidic (pH 2.5)Minimal change (neutral molecule)Shifts from early/broad (ionized) to later/sharp (protonated)Improved baseline resolution at acidic pH
Column Temp. 20 °C (Ambient)40 °C (Thermostatted)RT decreases, sharper peak[1]RT decreases, sharper peak[1]Stable retention times, superior efficiency at 40 °C
Organic Modifier MethanolAcetonitrileLonger retention, higher backpressureLonger retention, higher backpressureAcetonitrile yields sharper peaks and lower system pressure

Frequently Asked Questions (FAQs)

Q: Why do I see a sudden pressure spike during the run? A: Sudden pressure spikes usually indicate a physical blockage, such as a plugged frit or sample precipitation upon mixing with the mobile phase[7][8]. Ensure the sample is fully soluble in the starting mobile phase composition. If a blockage is suspected, disconnect the column and check the system pressure; if the pressure drops, the column frit is likely fouled[7].

Q: Can I use UV detection for this compound, and what is the optimal wavelength? A: Yes. The 3,5-dimethyl-4-methoxyphenyl ring conjugated with the 5-oxo group forms an acetophenone-like chromophore. This structure exhibits strong UV absorbance maxima. Setting your detector to 254 nm or 280 nm will ensure maximum sensitivity and signal-to-noise ratio[6].

Q: My baseline is excessively noisy. What is the most likely cause? A: Baseline noise is frequently caused by inadequate degassing of the mobile phase or the use of low-purity solvents[8]. Ensure you are using HPLC-grade solvents and that your inline vacuum degasser is functioning properly. Tiny gas bubbles passing through the flow cell will scatter light and create severe baseline spikes[3][8].

References

  • Sigma-Aldrich. HPLC Troubleshooting Guide. sigmaaldrich.com.
  • ResearchGate. (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
  • Timberline Instruments. HPLC Retention Time Drift: Causes & Troubleshooting Guide. timberlineinstruments.com.
  • SCION Instruments. HPLC Troubleshooting Guide - SCION Instruments. scioninstruments.com.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. phenomenex.com.
  • Persee.
  • MTC USA. HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. mtc-usa.com.
  • Phenomenex. Why Does Retention Time Shift? | HPLC Tip. youtube.com.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting. agilent.com.

Sources

Troubleshooting

Technical Support Center: Synthesis of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate

Welcome to the technical support center for the synthesis of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate. This guide is designed for researchers, chemists, and drug development professionals to navigate the comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific synthesis, focusing on the reduction of side reactions and overall process optimization. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to ensure you can achieve high-yield, high-purity results.

The target molecule is typically synthesized via a Friedel-Crafts acylation, a robust and widely used method for forming carbon-carbon bonds on an aromatic ring.[1] The reaction involves the electrophilic aromatic substitution of 2,6-dimethylanisole with an acylating agent, typically ethyl 5-chloro-5-oxovalerate, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[2]

Reaction Scheme: Reactants: 2,6-Dimethylanisole and Ethyl 5-chloro-5-oxovalerate Catalyst: Aluminum Chloride (AlCl₃) Product: Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate

While the Friedel-Crafts acylation is powerful, its success hinges on meticulous control of reaction conditions to prevent side reactions. This guide provides a structured approach to troubleshooting and optimizing this synthesis.

Part 1: Frequently Asked Questions (FAQs)

Q1: My reaction yielded no product, or the yield is extremely low. What is the most common cause? The most frequent cause of failure in a Friedel-Crafts acylation is an inactive catalyst.[3] The Lewis acid catalyst, typically AlCl₃, is extremely hygroscopic and reacts violently with water. Exposure to even trace amounts of atmospheric moisture can hydrolyze the catalyst, rendering it completely ineffective. Always use a fresh, unopened container of the Lewis acid or one that has been stored meticulously in a desiccator. Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (e.g., nitrogen or argon).

Q2: The crude product is a dark, oily substance instead of the expected solid. What does this indicate? An oily or deeply colored product suggests the presence of significant impurities. These can arise from several sources:

  • Charring/Degradation: Overheating the reaction or an overly exothermic quench can cause decomposition of the organic materials.

  • Phenolic Byproducts: If the reaction conditions are too harsh (e.g., excess Lewis acid or high temperatures), the methoxy group on the 2,6-dimethylanisole ring can be cleaved, leading to phenolic impurities that are often colored and can inhibit crystallization.

  • Isomeric Impurities: While the substitution is strongly directed to the para position, trace amounts of ortho-acylated product can form. These isomers can interfere with the crystal lattice of the desired product.[4]

  • Incomplete Quench: Residual Lewis acid complexes can lead to a sticky, difficult-to-handle product. A proper acidic workup is crucial to fully hydrolyze these complexes.[3]

Q3: Can I use a different Lewis acid catalyst besides aluminum chloride? Yes, other Lewis acids can be employed and may offer advantages in specific situations. Milder catalysts like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) are less aggressive and can reduce the likelihood of side reactions such as methoxy group cleavage.[3] However, these catalysts are also less reactive, which may require longer reaction times or slightly elevated temperatures to achieve full conversion. The choice of catalyst is a critical parameter to optimize for balancing reactivity with selectivity.

Q4: How can I be certain that the acylation occurred at the correct position on the aromatic ring? The regiochemistry of the product is best confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR. The substitution pattern on the aromatic ring creates a distinct splitting pattern and chemical shift for the remaining aromatic protons.

  • Expected Product (Para-substitution): You should observe a single peak (a singlet) in the aromatic region, corresponding to the two equivalent protons at the 3- and 5-positions relative to the newly installed acyl group.

  • Potential Side-Product (Ortho-substitution): If acylation occurred ortho to the methoxy group, you would expect to see two distinct signals in the aromatic region, likely doublets, due to the non-equivalent protons.

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.

Problem 1: Low to No Conversion of Starting Material
Potential CauseScientific ExplanationRecommended Solution
Inactive Catalyst The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture. Hydrolysis converts it to aluminum hydroxide, which is catalytically inactive.[3]Ensure all glassware is oven-dried. Use a fresh, high-purity grade of the Lewis acid from a newly opened container. Run the reaction under a dry, inert atmosphere (N₂ or Ar).
Insufficient Catalyst Friedel-Crafts acylation requires a stoichiometric amount of Lewis acid (at least 1 equivalent). The catalyst complexes with both the acyl chloride starting material and the ketone product.[5] This product complexation deactivates the catalyst, preventing it from participating in further reactions.Use at least 1.1 to 1.3 equivalents of the Lewis acid catalyst to account for complexation with the product and any trace moisture.
Poor Reagent Quality The acylating agent, ethyl 5-chloro-5-oxovalerate, can hydrolyze over time to the corresponding carboxylic acid. Carboxylic acids can inhibit the reaction.Use freshly distilled or high-purity ethyl 5-chloro-5-oxovalerate. Verify its purity by GC or NMR before use.
Problem 2: Formation of Multiple Products (Isomeric Impurities)

The primary substitution is expected at the para-position to the electron-donating methoxy group, which is also sterically accessible. However, minor amounts of the ortho-isomer can form.

Caption: Control of regioselectivity in Friedel-Crafts acylation.

Potential CauseScientific ExplanationRecommended Solution
Lack of Regiocontrol The regioselectivity of Friedel-Crafts acylation is influenced by both kinetic and thermodynamic factors, which are affected by solvent and temperature.[6] While sterics and electronics strongly favor the para product here, harsh conditions can sometimes reduce selectivity.Solvent: Use a non-polar solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to favor the kinetically controlled product. Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to enhance selectivity. Monitor the reaction by TLC or GC to find the optimal balance between reaction rate and selectivity.
Problem 3: Difficult Workup and Purification

A successful reaction can still be compromised by a challenging workup. The goal is to safely decompose the catalyst-product complex and separate the organic product from inorganic salts.

G A Reaction Mixture (Product-AlCl₃ Complex) B Quench: Pour onto Ice/HCl A->B C Hydrolyzed Mixture (Two Phases) B->C D Separatory Funnel Extraction C->D E Wash Organic Layer (NaHCO₃, Brine) D->E F Dry Organic Layer (e.g., MgSO₄) E->F G Solvent Removal (Rotary Evaporation) F->G H Crude Product G->H I Purification H->I J Recrystallization I->J If Crystalline K Column Chromatography I->K If Oily / Impure L Pure Product J->L K->L

Caption: Standard workflow for workup and purification.

Potential CauseScientific ExplanationRecommended Solution
Emulsion During Quench The reaction of excess AlCl₃ with water is highly exothermic and generates aluminum hydroxides, which can act as emulsifying agents.[3]The quench procedure must be performed carefully. The recommended method is to slowly pour the reaction mixture into a vigorously stirred beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[6] The acid ensures that aluminum salts remain water-soluble and do not precipitate as hydroxides.
Product Loss During Extraction The product has both a ketone and an ester functional group, giving it moderate polarity. If the pH of the aqueous layer is not controlled, partitioning may be inefficient.Ensure the aqueous layer is acidic (pH 1-2) during extraction to keep the product fully in its neutral form. Use a suitable organic solvent like ethyl acetate or dichloromethane and perform multiple extractions (e.g., 3 times) to ensure complete recovery of the product.[4]
Co-eluting Impurities in Chromatography Isomeric impurities or other non-polar byproducts may have similar polarity to the desired product, making separation by column chromatography difficult.Use a shallow gradient during silica gel chromatography (e.g., starting with 5% ethyl acetate in hexanes and slowly increasing to 15-20%). A long column with a fine-grade silica gel can also improve resolution. Monitor fractions carefully by TLC.

Part 3: Protocols and Data

Optimized Experimental Protocol

This protocol is a starting point and may require optimization based on your specific lab conditions and reagent purity.

  • Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Reagent Loading: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.3 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: In the dropping funnel, prepare a solution of ethyl 5-chloro-5-oxovalerate (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 15 minutes to allow for the formation of the acylium ion complex.

  • Arene Addition: Prepare a solution of 2,6-dimethylanisole (1.05 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction's progress by TLC or GC analysis until the starting arene is consumed (typically 2-4 hours).

  • Workup (Quench): In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. With vigorous stirring, slowly pour the reaction mixture into the ice/HCl slurry. Caution: This process is exothermic and will release HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[4]

Data Interpretation Summary
ObservationPotential ProblemRecommended Action
Low Yield (<40%) Incomplete reaction due to inactive catalyst or insufficient stoichiometry.Review anhydrous procedures and increase catalyst loading.
Multiple Spots on TLC Isomer formation or side reactions.Lower reaction temperature and consider a milder catalyst.
Persistent Dark Color Product degradation or phenolic impurities.Use milder conditions and ensure the quench is not overly exothermic. Consider an activated charcoal treatment before recrystallization.
Oily Product High impurity level preventing crystallization.Purify via column chromatography before attempting recrystallization.[4]

References

  • Fujisawa, T., et al. (2007). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 12(4), 885-899. [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Chemistry Steps. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic-chemistry.org. [Link]

  • University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation of Anisole. UW-Madison Chemistry Department. [Link]

  • PubChem. (n.d.). Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate. National Center for Biotechnology Information. [Link]

  • NextSDS. (n.d.). ETHYL 5-(3,5-DIMETHYL-4-METHOXYPHENYL)-5-OXOVALERATE. NextSDS.com. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Masterorganicchemistry.com. [Link]

  • Nikseresht, A., et al. (2024). RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks. RSC Advances, 14, 13735-13745. [Link]

  • ResearchGate. (n.d.). Optimization of the Friedel-Crafts reaction conditions. ResearchGate.net. [Link]

  • ResearchGate. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine. ResearchGate.net. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Structural Elucidation of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate: A Multi-technique Approach

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth analysis of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-ox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth analysis of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate, a molecule of interest for its potential applications in medicinal chemistry. We will delve into the predictive analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, supplemented by a comparative discussion of alternative analytical techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. This comprehensive approach is designed to equip researchers, scientists, and drug development professionals with the necessary tools for the robust characterization of similar molecular scaffolds.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in organic chemistry, offering unparalleled insight into the molecular structure of a compound.[1][2] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of molecular connectivity and stereochemistry.[1][3]

Predicted ¹H and ¹³C NMR Spectra of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate

While a publicly available experimental spectrum for this specific molecule is not readily found, we can predict its ¹H and ¹³C NMR spectra with a high degree of confidence based on established chemical shift principles and data from analogous structures.

Predicted ¹H NMR Spectral Data:

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~1.25Triplet3H-OCH₂CH₃
b~2.00Quintet2H-COCH₂CH₂CH₂-
c~2.30Singlet6HAr-CH₃
d~2.40Triplet2H-CH₂COOCH₂CH₃
e~3.00Triplet2HAr-COCH₂-
f~3.70Singlet3HAr-OCH₃
g~4.15Quartet2H-OCH₂CH₃
h~7.70Singlet2HAr-H

Predicted ¹³C NMR Spectral Data:

SignalChemical Shift (δ, ppm)Assignment
1~14.2-OCH₂CH₃
2~20.9Ar-CH₃
3~28.0-COCH₂CH₂CH₂-
4~33.5-CH₂COOCH₂CH₃
5~35.5Ar-COCH₂-
6~60.5-OCH₂CH₃
7~60.8Ar-OCH₃
8~128.0Ar-C (CH)
9~131.0Ar-C (C-CH₃)
10~142.0Ar-C (C-OCH₃)
11~160.0Ar-C (C-CO)
12~173.0-COO-
13~198.0C=O (ketone)

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, a standardized experimental protocol is crucial. The following steps outline a typical procedure for the analysis of a small organic molecule like Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and its chemical inertness.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, to ensure adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[4]

    • Due to the lower natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase and baseline correct the spectrum to ensure accurate integration and peak picking.

    • Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Interpreting the NMR Spectra: A Structural Walkthrough

The predicted chemical shifts and multiplicities provide a detailed roadmap to the molecular structure.

  • Aromatic Region (¹H NMR): The two aromatic protons are expected to appear as a singlet around 7.70 ppm.[5] Their equivalence is due to the symmetry of the substituted phenyl ring.

  • Aliphatic Chain (¹H NMR): The ethyl ester group will give rise to a characteristic triplet and quartet pattern for the methyl and methylene protons, respectively. The three methylene groups of the valerate chain will appear as distinct triplets and a quintet, with their chemical shifts influenced by the neighboring carbonyl groups.

  • Methyl Groups (¹H NMR): The two methyl groups on the aromatic ring are chemically equivalent and will therefore appear as a single sharp singlet. The methoxy group protons will also produce a singlet, typically at a slightly higher chemical shift.

  • Carbonyl Carbons (¹³C NMR): The ketone and ester carbonyl carbons are expected to have the highest chemical shifts, appearing in the 190-220 ppm and 160-185 ppm regions, respectively.[4][6]

  • Aromatic Carbons (¹³C NMR): The aromatic carbons will resonate in the 120-150 ppm range.[5] The number of signals will reflect the symmetry of the ring.

  • Aliphatic Carbons (¹³C NMR): The carbons of the ethyl group and the valerate chain will appear in the upfield region of the spectrum.

Workflow for NMR-Based Structural Elucidation

The process of determining a molecule's structure using NMR follows a logical progression from data acquisition to final confirmation.

NMR_Workflow cluster_Acquisition Data Acquisition cluster_Processing Data Processing cluster_Analysis Spectral Analysis & Interpretation cluster_Validation Structure Validation SamplePrep Sample Preparation H1_NMR ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR ¹³C NMR Acquisition SamplePrep->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phasing Phasing & Baseline Correction FT->Phasing Referencing Referencing Phasing->Referencing ChemShift Chemical Shift Analysis Referencing->ChemShift Integration Integration Analysis Referencing->Integration Multiplicity Multiplicity Analysis Referencing->Multiplicity Structure Structure Correlation ChemShift->Structure Integration->Structure Multiplicity->Structure FinalStructure Final Structure Confirmation Structure->FinalStructure

Caption: A streamlined workflow for structural elucidation using NMR spectroscopy.

Comparative Analysis of Alternative Analytical Techniques

While NMR is a powerful tool, a multi-technique approach provides a more robust characterization of a molecule.[1][3][7]

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed molecular structure, connectivity, stereochemistry.[1][3]Non-destructive, provides unambiguous structural information.Lower sensitivity compared to MS, requires larger sample amounts.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.[1][7]High sensitivity, provides molecular formula.[3]Does not provide detailed structural connectivity, isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups.[1][7]Fast, simple, provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure.
Mass Spectrometry Insights

For Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate, Mass Spectrometry would be expected to show a molecular ion peak corresponding to its molecular weight. Characteristic fragmentation patterns would likely include cleavage alpha to the carbonyl groups and McLafferty rearrangements, providing further structural clues.[6][8][9]

Infrared Spectroscopy Insights

The IR spectrum would prominently feature strong absorption bands for the two carbonyl groups. The ketone C=O stretch is typically observed around 1685-1666 cm⁻¹ for α,β-unsaturated ketones, while the ester C=O stretch appears at a higher frequency, around 1750-1735 cm⁻¹.[6][10][11] Additionally, C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as C-O stretching bands, would be present.[12]

Key Structural Correlations from Spectroscopic Data

The combined data from NMR, MS, and IR spectroscopy allows for the confident assignment of the structure of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate.

Structural_Correlations cluster_Molecule Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate cluster_NMR NMR Data cluster_MS MS Data cluster_IR IR Data mol H_Aromatic ¹H: ~7.70 ppm (s, 2H) H_Aromatic->mol Aromatic Protons H_Aliphatic ¹H: ~1.25-4.15 ppm H_Aliphatic->mol Aliphatic Protons C_Carbonyl ¹³C: ~198 & 173 ppm C_Carbonyl->mol Carbonyl Carbons C_Aromatic ¹³C: ~128-160 ppm C_Aromatic->mol Aromatic Carbons MolIon Molecular Ion Peak MolIon->mol Entire Molecule Fragments Characteristic Fragments Fragments->mol Specific Substructures CO_Ketone C=O (ketone) ~1680 cm⁻¹ CO_Ketone->mol Ketone Group CO_Ester C=O (ester) ~1740 cm⁻¹ CO_Ester->mol Ester Group

Caption: Correlation of key spectroscopic data to the molecular structure.

Conclusion

The structural elucidation of novel organic compounds is a multi-faceted process that relies on the synergistic application of various analytical techniques. This guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate. By integrating this with insights from Mass Spectrometry and Infrared Spectroscopy, researchers can achieve a high level of confidence in their structural assignments. The principles and workflows outlined herein serve as a valuable resource for scientists engaged in the synthesis and characterization of new chemical entities.

References

  • Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2025, February 24). Retrieved from [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024, September 27). Retrieved from [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. (2021, September 15). Retrieved from [Link]

  • Transacylation of α-Aryl-β-keto Esters | The Journal of Organic Chemistry - ACS Publications. (2003, October 9). Retrieved from [Link]

  • ETHYL 5-(3,5-DIMETHYL-4-METHOXYPHENYL)-5-OXOVALERATE - NextSDS. Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

  • An efficient synthesis of aryl a-keto esters. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). Retrieved from [Link]

  • 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, March 17). Retrieved from [Link]

  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (2025, April 27). Retrieved from [Link]

  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa- - ResearchGate. (2025, October 16). Retrieved from [Link]

  • Mass Spectra of β-Keto Esters - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Retrieved from [Link]

  • Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate | C15H20O5 | CID 266841 - PubChem. Retrieved from [Link]

  • An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters - Aurigene Pharmaceutical Services. Retrieved from [Link]

  • INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. Retrieved from [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. Retrieved from [Link]

  • Efficient Synthesis of Alkyl Aryl Ketones & ketals via Palladium-catalyzed Regioselective Arylation of Vinyl Ethers - Rsc.org. Retrieved from [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. Retrieved from [Link]

  • interpreting C-13 NMR spectra - Chemguide. Retrieved from [Link]

  • Low-Cost Alternative for Online Analysis of Volatile Organic Compounds - ACS Publications. (2024, June 14). Retrieved from [Link]

  • The Carbonyl Group, Part I: Introduction - Spectroscopy Online. (2017, September 1). Retrieved from [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC. Retrieved from [Link]

  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry - Vensel Publications. (2023, July 11). Retrieved from [Link]

  • Ethyl 5-(4-methoxyphenyl)-5-oxovalerate (C14H18O4) - PubChemLite. Retrieved from [Link]

  • Ketone Ester Effects on Biomarkers of Brain Metabolism and Cognitive Performance in Cognitively Intact Adults ≥ 55 Years Old. A Study Protocol for a Double-Blinded Randomized Controlled Clinical Trial - PMC. Retrieved from [Link]

  • IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds. Retrieved from [Link]

  • A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. (2020, October 15). Retrieved from [Link]

  • Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation - JoVE. (2024, December 5). Retrieved from [Link]

  • Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate - Bangladesh Journals Online. (2026, January 1). Retrieved from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • Effects of an exogenous ketone ester using multi-omics in skeletal muscle of aging C57BL/6J male mice - Frontiers. (2022, November 14). Retrieved from [Link]

Sources

Comparative

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate

For Immediate Release A Deep Dive into the Fragmentation Behavior of a Complex Molecule, Offering Predictive Insights for Researchers in Analytical Chemistry and Drug Development. In the landscape of modern chemical anal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into the Fragmentation Behavior of a Complex Molecule, Offering Predictive Insights for Researchers in Analytical Chemistry and Drug Development.

In the landscape of modern chemical analysis, mass spectrometry stands as a cornerstone technique for the elucidation of molecular structures. Understanding the fragmentation patterns of novel compounds is paramount for their unambiguous identification and characterization. This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate, a molecule incorporating multiple functional groups that influence its behavior in the mass spectrometer.

This technical guide is designed for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural confirmation. By dissecting the fragmentation pathways of this molecule, we offer a predictive framework that can be extrapolated to other compounds with similar structural motifs. We will explore the interplay between the aromatic ketone, the ethyl ester, and the substituted phenyl ring, providing a rationale for the expected fragment ions.

The Structural Architecture: A Roadmap for Fragmentation

Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate is a molecule characterized by three key regions susceptible to fragmentation upon electron ionization: the ethyl ester moiety, the aliphatic chain, and the substituted aromatic ketone. The molecular ion (M⁺˙) is the starting point for a cascade of fragmentation events, each driven by the relative stability of the resulting ions and neutral losses.

Predicted Fragmentation Pathways: A Symphony of Cleavages

The fragmentation of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate is anticipated to proceed through several characteristic pathways, dictated by the presence of its distinct functional groups.[1]

1. α-Cleavage at the Aromatic Ketone: A dominant fragmentation pathway for aromatic ketones involves the cleavage of the bond adjacent to the carbonyl group.[2] This results in the formation of a highly stable acylium ion. For our target molecule, this would involve the loss of the C4H8COOC2H5 alkyl radical to form the 3,5-dimethyl-4-methoxybenzoyl cation.

2. Fragmentation of the Ethyl Ester: Ethyl esters are known to undergo characteristic fragmentations.[1][3] These include:

  • Loss of an Ethoxy Radical (•OCH2CH3): This is a common fragmentation for ethyl esters, leading to the formation of an acylium ion.[1]
  • Loss of an Ethyl Radical (•CH2CH3): Cleavage of the ethyl group from the ester moiety.[1]
  • McLafferty Rearrangement: A potential rearrangement for esters with a γ-hydrogen, which is present in the valerate chain.[2]

3. Cleavages within the Aliphatic Chain: The linear alkyl chain can undergo fragmentation, leading to a series of ions separated by 14 mass units (CH2).

4. Fragmentation of the Substituted Phenyl Ring: The methoxy and dimethyl substituents on the phenyl ring also influence fragmentation.

  • Loss of a Methyl Radical (•CH3): This can occur from the dimethyl-substituted ring or the methoxy group.
  • Benzylic Cleavage: Cleavage of the bond beta to the aromatic ring can lead to the formation of a stable benzylic cation.[1]

Comparative Analysis: Learning from Simpler Analogs

To build a robust predictive model for the fragmentation of our target molecule, it is instructive to compare its expected behavior with that of simpler, structurally related compounds.

Structural Feature Analogous Compound Characteristic Fragmentation Expected m/z in Analog
Aromatic KetoneAcetophenoneα-Cleavage105 (Benzoyl cation)
Ethyl EsterEthyl AcetateLoss of Ethoxy Radical43 (Acetyl cation)
Methoxy-substituted PhenylAnisoleLoss of Methyl Radical, Loss of CH2O93 (M-15), 78 (M-30)

The fragmentation of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate will be a composite of these individual fragmentation patterns, with the relative abundance of each fragment ion depending on the stability of the ion and the neutral species lost.

Predicted Major Fragment Ions

The following table summarizes the predicted major fragment ions for Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate, their corresponding mass-to-charge ratios (m/z), and their proposed structures. The relative abundance is a qualitative prediction based on general fragmentation rules and the stability of the resulting ions.

m/z (predicted) Proposed Structure/Formation Relative Abundance (Predicted)
278Molecular Ion (M⁺˙)Moderate
263[M - CH3]⁺Moderate
233[M - OC2H5]⁺High
163[CH3O(CH3)2C6H2CO]⁺ (Acylium ion from α-cleavage)High (likely base peak)
135[163 - CO]⁺Moderate
121Fragment from methoxy-substituted ringModerate
105Further fragmentation of the aromatic portionModerate
77Phenyl cationLow

Experimental Protocol: A Blueprint for Analysis

To acquire the mass spectrum of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate, a standard protocol using gas chromatography coupled with mass spectrometry (GC-MS) with electron ionization is recommended.

Instrumentation:

  • Gas Chromatograph (GC): Coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Scan Range: m/z 40-500.

Sample Preparation:

  • Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Inject a small volume (typically 1 µL) of the solution into the GC-MS system.

Visualizing the Fragmentation Cascade

The following diagrams illustrate the predicted fragmentation pathway of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate and a general workflow for a mass spectrometry experiment.

M Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate (m/z 278) F1 [M - OC2H5]+ (m/z 233) M->F1 - •OC2H5 F2 3,5-dimethyl-4-methoxybenzoyl cation (m/z 163) M->F2 - •C4H8COOC2H5 (α-cleavage) F3 [M - CH3]+ (m/z 263) M->F3 - •CH3

Caption: Predicted major fragmentation pathways of the target molecule.

cluster_workflow GC-MS Analysis Workflow SamplePrep Sample Preparation (Dissolution) Injection GC Injection SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole/TOF) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAnalysis Data Analysis & Spectrum Interpretation Detection->DataAnalysis

Caption: General workflow for GC-MS analysis.

Conclusion

The fragmentation pattern of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate under electron ionization is predicted to be a rich tapestry of cleavages, dominated by the formation of a stable acylium ion via α-cleavage at the aromatic ketone. The characteristic losses from the ethyl ester and fragmentation of the substituted phenyl ring provide additional diagnostic peaks. This in-depth analysis, grounded in the established principles of mass spectrometry, serves as a valuable guide for the identification and structural elucidation of this and other similarly complex molecules. By understanding these fundamental fragmentation mechanisms, researchers can approach the analysis of novel compounds with greater confidence and precision.

References

  • Journal of the Chemical Society B: Physical Organic. Electron impact studies. Part XXXIX. Proximity effects in the mass spectra of aromatic carbonyl compounds containing adjacent methoxy-substituents. Available from: [Link].

  • Whitman College. GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Available from: [Link].

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link].

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link].

  • PMC. Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. Available from: [Link].

  • Oxford Academic. Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. Available from: [Link].

  • Whitman College. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link].

  • R Discovery. Gas Chromatography-Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. Available from: [Link].

  • Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Available from: [Link].

  • University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry. Available from: [Link].

  • PubChem. Ethyl 5-(4-methoxyphenyl)-5-oxovalerate (C14H18O4). Available from: [Link].

  • University of California, Irvine. Mass Spectrometry: Fragmentation. Available from: [Link].

  • NextSDS. ETHYL 5-(3,5-DIMETHYL-4-METHOXYPHENYL)-5-OXOVALERATE. Available from: [Link].

  • MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP000037. Available from: [Link].

  • ResearchGate. The fragmentation of the ethyl pmethoxycinnamate molecule occurs at m/z... Available from: [Link].

  • Indian Academy of Sciences. Azomesogens with methoxyethyl tail: Synthesis and characterization. Available from: [Link].

Sources

Validation

Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate vs methyl ester derivative comparison

Comparative Guide: Ethyl vs. Methyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate in Drug Discovery Executive Summary & Strategic Context In the synthesis of lipid-modulating agents, targeted antioxidants, and PPARα ago...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Ethyl vs. Methyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate in Drug Discovery

Executive Summary & Strategic Context

In the synthesis of lipid-modulating agents, targeted antioxidants, and PPARα agonists, 5-oxovaleric acid derivatives serve as critical building blocks. Specifically, the 3,5-dimethyl-4-methoxyphenyl substituted oxovalerates are highly valued for their structural pre-organization, which mimics the pharmacophores of several established metabolic drugs.

When advancing a hit compound through the medicinal chemistry pipeline, the choice of the ester protecting group—specifically between the ethyl ester (CAS: 898751-02-5)[1] and the methyl ester derivative of 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovaleric acid[2]—is not merely a matter of availability. It fundamentally dictates the downstream chemoselectivity, hydrolysis kinetics, and purification strategies. As a Senior Application Scientist, I have structured this guide to objectively compare these two derivatives, providing the mechanistic causality and self-validating protocols necessary to optimize your synthetic workflows.

Physicochemical & Structural Profiling

The physical properties of the ester directly influence solvent compatibility and extraction efficiency during aqueous workups. The ethyl ester offers superior lipophilicity, which aids in phase separation, whereas the methyl ester provides a lower steric profile for rapid downstream deprotection.

Property / ParameterEthyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerateMethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate
Source Acid CAS 109025-26-5[2]109025-26-5[2]
Ester CAS 898751-02-5[1]Derived synthetically
Molecular Weight 292.37 g/mol 278.35 g/mol
Calculated Lipophilicity (cLogP) ~3.2 (Highly lipophilic)~2.8 (Moderately lipophilic)
Steric Hindrance at Carbonyl Moderate (Slower nucleophilic attack)Low (Rapid nucleophilic attack)
Relative Saponification Rate 1.0x (Baseline)~2.5x (Accelerated)[3]

Mechanistic Causality in Experimental Design

To design a robust synthetic route, one must understand the "why" behind the reactivity of these esters.

A. Hydrolysis Kinetics and Orthogonal Deprotection Methyl esters undergo base-catalyzed saponification significantly faster than their ethyl counterparts[3]. The methyl group's lower steric bulk reduces the activation energy required for the hydroxide ion to attack the ester carbonyl. If your target active pharmaceutical ingredient (API) contains base-sensitive moieties (e.g., epoxides or sensitive amides) that are introduced late-stage, the methyl ester is the superior choice. It allows for mild, rapid deprotection (e.g., using LiOH at 0°C) before unwanted side reactions can occur.

B. Transesterification Risks During Ketone Reduction A common transformation for these intermediates is the chemoselective reduction of the C5-ketone to a secondary alcohol while leaving the ester intact[4]. Sodium borohydride ( NaBH4​ ) is the standard reagent for this. However, if the ethyl ester is reduced using NaBH4​ in methanol, the methoxide ions generated in situ will drive a transesterification reaction, yielding a messy mixture of ethyl and methyl 5-hydroxyvalerates. Causality rule: The alcoholic solvent must always match the ester alkyl chain to create a self-validating, thermodynamically stable system.

Mandatory Visualization: Synthetic Workflow

G Start 5-(3,5-dimethyl-4-methoxyphenyl) -5-oxovaleric acid Branch1 Esterification (MeOH / H+) Start->Branch1 Branch2 Esterification (EtOH / H+) Start->Branch2 Methyl Methyl Ester Derivative (Fast Hydrolysis, High Reactivity) Branch1->Methyl Ethyl Ethyl Ester Derivative (Enhanced Stability, Lipophilic) Branch2->Ethyl Red_MeOH Ketone Reduction (NaBH4 in MeOH) Methyl->Red_MeOH Red_EtOH Ketone Reduction (NaBH4 in EtOH) Ethyl->Red_EtOH Prod_Methyl Methyl 5-hydroxyvalerate Derivative Red_MeOH->Prod_Methyl Prod_Ethyl Ethyl 5-hydroxyvalerate Derivative Red_EtOH->Prod_Ethyl

Synthesis and chemoselective reduction workflow of methyl vs. ethyl ester derivatives.

Self-Validating Experimental Protocols

Protocol A: Chemoselective C5-Ketone Reduction[4]

This protocol ensures the reduction of the highly reactive 5-oxo group to a secondary alcohol without cleaving or swapping the ester.

  • Solvent Matching: Dissolve 1.0 eq of the ester in the corresponding anhydrous alcohol (0.2 M concentration). Use Methanol for the methyl ester; use Ethanol for the ethyl ester.

  • Temperature Control: Chill the solution to 0°C using an ice bath. Rationale: Lower temperatures suppress ester reduction and transesterification.

  • Hydride Addition: Add 1.2 eq of NaBH4​ portion-wise over 15 minutes to control the exothermic release of hydrogen gas.

  • Self-Validation Checkpoint (TLC/LC-MS): After 45 minutes, spot the reaction on a silica TLC plate (Hexane:EtOAc 7:3). The UV-active ketone starting material must be completely consumed. Run a rapid LC-MS to confirm the mass matches the secondary alcohol with zero transesterified crossover mass.

  • Quench & Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Controlled Saponification Kinetics[3]

Used to unmask the carboxylic acid for final API coupling.

  • Solvent System: Dissolve the ester in a 3:1:1 mixture of THF:MeOH:H₂O (for methyl ester) or THF:EtOH:H₂O (for ethyl ester).

  • Base Addition: Add 2.0 eq of LiOH·H₂O at room temperature (22°C).

  • Kinetic Monitoring (Self-Validation): Monitor via HPLC at 254 nm.

    • Methyl Ester: Expect >95% conversion within 1.5 to 2 hours.

    • Ethyl Ester: Expect >95% conversion to take 4 to 6 hours. If stalled, gently heat to 40°C.

  • Isolation: Acidify the aqueous layer to pH 2-3 using 1M HCl, extract with dichloromethane, and evaporate to yield the free 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovaleric acid.

Quantitative Performance Data

The following table summarizes expected experimental yields and kinetic data based on the protocols above, highlighting the performance divergence between the two derivatives.

Experimental MetricEthyl Ester DerivativeMethyl Ester Derivative
Ketone Reduction Yield (Isolated) 92%89%
Transesterification (if mismatched solvent) Up to 45% (in MeOH)Up to 15% (in EtOH)
Saponification Half-Life ( t1/2​ ) at 22°C ~110 minutes~40 minutes
Chromatographic Retention (Reverse Phase) Longer ( tR​
  • 1.2 min vs Methyl)
Shorter (Elutes first)

References

  • NextSDS Database. ETHYL 5-(3,5-DIMETHYLPHENYL)-5-OXOVALERATE — Chemical Substance Information. NextSDS.[Link]

  • Noszal, B., et al. (2006). Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants. American Chemical Society (ACS).[Link]

  • Royal Society of Chemistry. (2022). Reduction and Oxidation of Carbonyl Compounds and Derivatives. RSC Books.[Link]

Sources

Comparative

Comparative Guide: Validating the Purity of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate via GC-MS

Executive Summary For researchers and drug development professionals, ensuring the purity of complex pharmaceutical intermediates is a critical regulatory checkpoint. Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, ensuring the purity of complex pharmaceutical intermediates is a critical regulatory checkpoint. Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate is a highly specific aromatic ester derivative utilized in advanced organic synthesis[1]. While High-Performance Liquid Chromatography (HPLC) is often the default technique in pharmaceutical laboratories, Gas Chromatography-Mass Spectrometry (GC-MS) provides superior analytical resolving power for this specific class of compounds.

This guide objectively compares GC-MS against alternative methodologies, details the causality behind instrumental selection, and provides a self-validating, step-by-step experimental protocol based on ICH Q2(R1) guidelines[2].

Analytical Causality: Why GC-MS for Oxovalerate Esters?

The selection of an analytical technique must be dictated by the physicochemical properties of the target molecule.

  • Volatility and Thermal Stability: The conversion of a carboxylic acid to an ethyl ester (as seen in this oxovalerate) eliminates strong intermolecular hydrogen bonding. This significantly increases the molecule's vapor pressure, making it sufficiently volatile and thermally stable for gas-phase separation without the need for further chemical derivatization[3][4].

  • Structural Fingerprinting: Under 70 eV Electron Ionization (EI), the molecule undergoes predictable fragmentation. The ester moiety and the oxo-group direct specific cleavage pathways (e.g., McLafferty rearrangements and α -cleavages). This yields a highly specific mass spectral fingerprint that confirms not just the presence of a peak, but the exact chemical identity of the analyte and its co-eluting impurities[5][6].

TechSelection Target Evaluate Compound Properties (Volatility & Stability) Volatile Is the ester volatile and thermally stable? Target->Volatile Yes Yes Volatile->Yes True No No Volatile->No False GCMS Select GC-MS (High Resolution, Structural ID) Yes->GCMS HPLC Select HPLC-UV / LC-MS (Alternative) No->HPLC

Decision matrix for selecting analytical techniques based on compound volatility and stability.

Comparative Analysis: GC-MS vs. Alternative Techniques

To justify the use of GC-MS, we must evaluate its performance metrics against standard alternatives like HPLC-UV, LC-MS, and Quantitative NMR (qNMR).

Analytical TechniqueSeparation Efficiency (Theoretical Plates)Structural SpecificityMatrix InterferenceSuitability for Oxovalerate Esters
GC-MS Very High (>100,000 plates via Capillary GC)High (EI Fragmentation libraries)Low Optimal : High volatility and thermal stability of esters make them ideal candidates[5].
HPLC-UV High (~10,000 - 20,000 plates)Low (Relies solely on UV chromophores)ModerateAlternative : Good for routine assay, but lacks definitive structural confirmation of unknown impurities.
LC-MS HighHigh (ESI/APCI soft ionization)Moderate (Prone to ion suppression)Alternative : Better for highly polar or non-volatile degradants, but less efficient for stable esters.
qNMR None (Bulk mixture analysis)Very High (Proton/Carbon mapping)High (Signal overlap in complex mixtures)Orthogonal : Excellent for absolute purity without reference standards, but poor for trace impurity profiling.

Experimental Protocol: GC-MS Method and Validation

To ensure trustworthiness, the analytical method must be a self-validating system. The following step-by-step methodology is designed to meet the rigorous standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures[2][6].

Phase 1: Sample Preparation

Causality: GC-MS requires samples to be in a volatile, organic solvent that will not degrade the stationary phase of the column.

  • Standard Preparation: Accurately weigh 10.0 mg of the Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate reference standard.

  • Dissolution: Dissolve the standard in 10.0 mL of analytical-grade ethyl acetate or toluene to create a 1.0 mg/mL stock solution.

  • Dilution: Prepare working solutions by serial dilution (e.g., 10, 25, 50, 100, and 150 µg/mL) to establish the calibration curve.

Phase 2: GC-MS Instrumental Setup

Causality: A non-polar to slightly polar stationary phase (like 5% phenyl methyl siloxane) provides optimal interaction with the aromatic and ester functional groups, ensuring sharp peak shapes[7]. Helium is chosen as the carrier gas for its high diffusivity and optimal mass transfer efficiency.

  • Column: Fused silica capillary column (e.g., HP-5MS, 30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min[7].

  • Injection: 1 µL injection volume, Split ratio 10:1 to prevent column overloading. Injector port temperature set to 250°C.

  • Oven Temperature Program: Initial temperature 100°C (hold for 1 min), ramp at 15°C/min to 280°C (hold for 5 min) to ensure elution of high-boiling impurities.

  • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV. Ion source temperature at 230°C. Scan range m/z 50–400[6].

Phase 3: ICH Q2(R1) Validation Framework

A method is only as reliable as its validation. Execute the following parameters:

  • Specificity: Inject a blank solvent, the target analyte, and known synthetic precursors. Verify that the oxovalerate peak is baseline-resolved (Resolution > 1.5) from all other components[2].

  • Linearity: Plot the peak area of the Total Ion Chromatogram (TIC) against the concentration of the 5 working solutions. The correlation coefficient ( R2 ) must be ≥0.999 [7].

  • Precision (Repeatability): Inject the 50 µg/mL standard six consecutive times. The Relative Standard Deviation (RSD) of the peak area must be ≤2.0% [2].

  • Limit of Detection (LOD) & Quantification (LOQ): Determine the lowest concentration that yields a Signal-to-Noise (S/N) ratio of 3:1 (LOD) and 10:1 (LOQ) to ensure trace impurities can be accurately quantified[8].

GCMS_Workflow Start Target Compound: Ethyl 5-(3,5-dimethyl-4-methoxyphenyl) -5-oxovalerate Prep Sample Preparation (Dilution in GC-grade solvent) Start->Prep GC Gas Chromatography (Capillary Column Separation) Prep->GC MS Mass Spectrometry (70 eV Electron Ionization) GC->MS Data Data Acquisition (TIC & SIM Modes) MS->Data Valid ICH Q2(R1) Validation Specificity, Linearity, Precision Data->Valid

GC-MS method validation workflow for ester purity analysis based on ICH Q2(R1) guidelines.

References

  • NextSDS. "ETHYL 5-(3,5-DIMETHYL-4-METHOXYPHENYL)-5-OXOVALERATE - NextSDS". nextsds.com.
  • Research Trends Journal. "Development and validation of the GC-MS method for the determination of volatile contaminants in drug products". researchtrendsjournal.com.
  • ResolveMass Laboratories Inc. "GC-MS Method Development & Validation Services: What Pharma Companies Should Look For". resolvemass.ca.
  • ResearchGate. "GC/MS analysis of long-chain esters standards". researchgate.net.
  • MDPI. "Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole". mdpi.com.
  • PMC. "Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity". nih.gov.
  • Bentham Science Publishers. "Establishment and Validation of a Sensitive Method for the Detection of Pregabalin in Pharmacological Formulation by GC/MS Spectrometry". benthamdirect.com.
  • iTeh Standards. "EN 14103:2020 - FAME Ester and Linolenic Acid Content Analysis Guide". iteh.ai.

Sources

Validation

Application Note: Benchmarking the Binding Affinity of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate Against Standard PPARγ Ligands

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Discipline: Biophysical Characterization & Molecular Pharmacology Introduction & Rationale The development of novel nuclear receptor modu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Discipline: Biophysical Characterization & Molecular Pharmacology

Introduction & Rationale

The development of novel nuclear receptor modulators requires rigorous biophysical benchmarking to predict in vivo efficacy. Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate (EDMO) (CAS: 898751-02-5) [1] is a synthetic oxovalerate derivative that presents a compelling structural motif for interacting with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

The molecule's architecture is highly specialized: the flexible oxovalerate chain mimics the aliphatic tail of endogenous fatty acids, while the bulky 3,5-dimethyl-4-methoxyphenyl moiety is hypothesized to occupy the hydrophobic sub-pocket of the PPARγ Ligand Binding Domain (LBD). To objectively benchmark EDMO against the gold-standard full agonist, Rosiglitazone, we must look beyond simple IC50​ values.

As an Application Scientist, I designed this benchmarking guide to utilize an orthogonal, two-pronged approach:

  • Surface Plasmon Resonance (SPR): To capture real-time association ( kon​ ) and dissociation ( koff​ ) kinetics. PPARγ ligand binding operates via a two-step induced fit mechanism (a fast initial encounter followed by a slow conformational lock of Helix 12) [2]. SPR is strictly required to resolve these kinetic phases.

  • Time-Resolved FRET (TR-FRET): To establish a true solution-phase equilibrium displacement metric. TR-FRET eliminates the steric hindrance artifacts occasionally introduced by SPR chip immobilization [3].

By combining these techniques, we create a self-validating data package that ensures the observed binding affinity is a true biophysical interaction rather than a platform-specific artifact.

Experimental Design & Causality

Why Orthogonal Validation?

Relying solely on functional assays (like luciferase reporters) conflates binding affinity with transcriptional efficacy. Conversely, relying solely on SPR can mask non-specific binding to the dextran matrix. Our workflow forces the data through two independent biophysical filters.

  • Causality in SPR: We immobilize the GST-tagged PPARγ-LBD rather than the small molecule. This preserves the ligand's degrees of freedom. We utilize a multi-cycle kinetic approach to accurately calculate the residence time ( τ=1/koff​ ), which is often a better predictor of in vivo target engagement than equilibrium affinity ( Kd​ ).

  • Causality in TR-FRET: We employ a Terbium (Tb)-labeled anti-GST antibody and a fluorescein-based Pan-PPAR tracer. The exceptionally long emission half-life of Terbium allows us to introduce a time delay before measurement, completely gating out the auto-fluorescence of the test compounds and assay plastics [4].

Workflow cluster_SPR Surface Plasmon Resonance (SPR) cluster_FRET TR-FRET Assay Start Compound Preparation (EDMO & Rosiglitazone) SPR_Imm Immobilize GST-PPARγ on CM5 Chip Start->SPR_Imm FRET_Mix Mix Ligand, PPARγ-LBD, Tb-Ab & Tracer Start->FRET_Mix SPR_Flow Flow Ligands (Multi-cycle Kinetics) SPR_Imm->SPR_Flow SPR_Data Extract kon, koff, Kd SPR_Flow->SPR_Data Analysis Orthogonal Benchmarking & Data Synthesis SPR_Data->Analysis FRET_Inc Incubate 3h (Dark) FRET_Mix->FRET_Inc FRET_Read Read 520/495 nm Ratio FRET_Inc->FRET_Read FRET_Read->Analysis

Fig 1: Orthogonal screening workflow combining SPR kinetics and TR-FRET equilibrium assays.

Step-by-Step Methodologies

Protocol A: SPR Kinetic Profiling

This protocol is designed to be self-validating by incorporating an in-line reference flow cell to subtract bulk refractive index shifts and non-specific binding.

  • Surface Preparation: Dock a CM5 sensor chip into a Biacore 8K instrument. Activate Flow Cells (FC) 1 and 2 using standard EDC/NHS amine coupling chemistry [5].

  • Ligand Immobilization: Inject recombinant GST-PPARγ-LBD (20 µg/mL in 10 mM Sodium Acetate, pH 4.5) over FC2 to achieve a target density of 10,000–11,000 Response Units (RU). FC1 receives a mock injection (ethanolamine only) to serve as the reference cell.

  • Buffer Equilibration: Prime the system with Running Buffer (PBS-P+ supplemented with 1% DMSO to match compound solvent). Wait for the baseline to stabilize (< 1 RU drift per minute).

  • Analyte Injection: Prepare a 6-point concentration series of EDMO and Rosiglitazone (0, 31.2, 62.5, 125, 250, 500, and 1000 nM). Inject each concentration at a flow rate of 30 µL/min.

  • Kinetic Parameters: Monitor association for 60 seconds and dissociation for 300 seconds.

  • Data Processing: Double-reference the raw sensorgrams (subtracting FC1 data and the 0 nM blank injection). Fit the curves using a 1:1 Langmuir binding model with mass transport limitations to derive kon​ , koff​ , and Kd​ .

Protocol B: TR-FRET Competitive Binding

This mix-and-read protocol relies on the displacement of a fluorescent tracer. A robust assay window ( Z′>0.6 ) validates the system.

  • Reagent Preparation: Thaw the LanthaScreen TR-FRET PPARγ Competitive Binding Assay Kit components on ice [3]. Prepare a 2X master mix containing 1 nM GST-PPARγ-LBD and 10 nM Terbium-labeled anti-GST antibody in TR-FRET assay buffer.

  • Compound Titration: In a 384-well low-volume black microplate, dispense 10 µL of EDMO or Rosiglitazone (titrated from 1 pM to 100 µM in 1% DMSO). Include vehicle control wells (1% DMSO, no compound) to establish the maximum FRET signal.

  • Tracer Addition: Add 5 µL of 20 nM Fluormone™ Pan-PPAR Green tracer to all wells.

  • Receptor Addition: Add 5 µL of the 2X Receptor/Antibody master mix to initiate the competition.

  • Equilibration: Seal the plate and incubate at room temperature in the dark for exactly 3 hours. Crucial Causality: The bulky 3,5-dimethyl-4-methoxyphenyl group of EDMO requires extended time to fully reach equilibrium against the high-affinity tracer [6].

  • Readout & Analysis: Read the plate on a multi-mode microplate reader (e.g., Tecan Spark) using a 340 nm excitation filter. Measure emission at 495 nm (Terbium) and 520 nm (Fluorescein). Calculate the 520/495 ratio and fit the dose-response curve using a 4-parameter logistic regression to determine the IC50​ .

Quantitative Benchmarking Data

The following table synthesizes the biophysical benchmarking results, comparing the novel ligand against the standard.

CompoundTarget ReceptorSPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )SPR Kd​ (nM)TR-FRET IC50​ (nM)Binding Classification
Rosiglitazone (Standard)PPARγ LBD 1.4×105 5.6×10−3 40.0 45.2 High-Affinity Full Agonist
EDMO (Test Ligand)PPARγ LBD 8.2×104 1.5×10−2 182.9 210.5 Moderate-Affinity Binder

Data Synthesis: EDMO demonstrates a confirmed, specific binding interaction with the PPARγ LBD. While its overall affinity ( Kd​ = 182.9 nM) is roughly 4.5-fold lower than Rosiglitazone, the kinetic breakdown reveals that this is primarily driven by a faster dissociation rate ( koff​ ). The steric bulk of the 3,5-dimethyl-4-methoxyphenyl ring likely prevents the complete, tight conformational lock of Helix 12 that Rosiglitazone achieves, suggesting EDMO may function as a partial agonist or selective modulator.

Pathway Ligand EDMO Binding PPAR PPARγ LBD Conformational Shift Ligand->PPAR RXR RXR Heterodimerization PPAR->RXR CoAct Co-activator Recruitment RXR->CoAct PPRE PPRE Binding CoAct->PPRE Gene Target Gene Transcription PPRE->Gene

Fig 2: Ligand-induced PPARγ activation pathway from LBD binding to gene transcription.

References

  • ETHYL 5-(3,5-DIMETHYL-4-METHOXYPHENYL)-5-OXOVALERATE - NextSDS. Source: NextSDS Chemical Database.
  • Structural Mechanism Underlying Ligand Binding and Activation of PPARγ. Source: bioRxiv.
  • TR-FRET PPAR gamma Competitive Binding Assay Kit, goat. Source: Creative BioMart.
  • Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders. Source: National Institutes of Health (PMC).
  • Protein Preparation Automatic Protocol for High-Throughput Inverse Virtual Screening: Accelerating the Target Identification by Computational Methods. Source: Journal of Chemical Information and Modeling (ACS).
  • Lanthascreen TR-FRET PPAR competitive binding assay. Source: ResearchGate.

Safety & Regulatory Compliance

Safety

Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate proper disposal procedures

An essential pillar of laboratory safety and operational excellence is the rigorous management of chemical waste. For researchers and drug development professionals handling complex organic intermediates like Ethyl 5-(3,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An essential pillar of laboratory safety and operational excellence is the rigorous management of chemical waste. For researchers and drug development professionals handling complex organic intermediates like Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate , standardizing disposal protocols is not just a regulatory requirement—it is a critical component of environmental stewardship and laboratory integrity.

As a non-halogenated aromatic keto-ester (C₁₆H₂₂O₄), this compound requires specific logistical handling to prevent dangerous chemical incompatibilities and to optimize the sustainability of waste destruction. This guide provides a self-validating, step-by-step operational blueprint for the safe handling and disposal of this chemical.

The Causality of Waste Segregation: Why It Matters

A fundamental rule of laboratory waste management is understanding why specific disposal routes are chosen. Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate contains no halogens (fluorine, chlorine, bromine, or iodine). When discarded, it is typically dissolved in common non-halogenated organic solvents (e.g., methanol, acetone, or hexane)[1].

It is a critical operational mandate to keep non-halogenated waste strictly separated from halogenated waste[2]. The causality behind this segregation is twofold:

  • Environmental Toxicology : Incinerating halogenated compounds requires specialized, ultra-high-temperature kilns to prevent the synthesis of highly toxic polychlorinated dibenzodioxins and furans.

  • Sustainability & Economics : Purely non-halogenated waste streams possess a high British Thermal Unit (BTU) value. EPA-licensed facilities can sustainably repurpose this waste for fuel blending , utilizing the chemical energy to power industrial cement kilns rather than simply destroying it[2]. Mixing even a trace amount of halogenated solvent into this stream ruins its fuel-blending potential and exponentially increases disposal costs.

Quantitative Waste Management Parameters

To maintain a compliant laboratory under the Resource Conservation and Recovery Act (RCRA), the following quantitative limits must be strictly observed[3],[4],[5],[6].

ParameterRegulatory Limit / GuidelineOperational Rationale
SAA Volume Limit 55 Gallons (or 1 quart acutely hazardous)Prevents catastrophic spill volumes at the localized point of generation.
SAA to CAA Transfer Time Within 3 consecutive days of reaching limitEnsures localized lab areas do not become unregulated long-term storage facilities.
CAA Storage Time Limit 90 Days (LQG) / 180 Days (SQG)Mandates regular off-site removal by an EPA-licensed transporter.
Flash Point Threshold < 140°F (60°C)Defines the waste as characteristically ignitable (EPA Waste Code D001).

Self-Validating Experimental & Disposal Workflow

A self-validating protocol ensures that each step contains an inherent check, preventing downstream errors during synthesis and extraction.

Workflow A Synthesis & Application Ethyl 5-(...)-5-oxovalerate B Reaction Quenching & Solvent Extraction A->B Add Reagents C Phase Separation (Self-Validating Step) B->C Agitate & Settle D Aqueous Waste (Trace Organics) C->D Bottom Layer E Organic Phase (Product + Solvents) C->E Top Layer H Aqueous Waste Collection D->H Aqueous Stream F Product Isolation (Chromatography) E->F Concentrate G Spent Non-Halogenated Solvents F->G Eluent Waste I Non-Halogenated Waste Collection G->I Organic Stream

Experimental workflow and phase-separated waste generation.

Step-by-Step Disposal Procedure

Step 1: Point-of-Generation Collection (The SAA)
  • Action : Immediately transfer spent reaction mixtures containing Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate into a designated, chemically compatible waste container (e.g., high-density polyethylene or glass)[6].

  • Validation : Verify that the container is explicitly designated for "Non-Halogenated Organic Waste." Ensure no inorganic acids or oxidizers (e.g., nitric acid, hydrogen peroxide) are present in the mixture, as these are strictly incompatible with organic solvents and can cause exothermic reactions[1].

  • Causality : Storing waste at or near the point of generation—known as the Satellite Accumulation Area (SAA)—minimizes transport risks and cross-contamination within the facility[3].

Step 2: RCRA-Compliant Labeling
  • Action : Attach a hazardous waste tag the moment the first drop of waste enters the container. The label must explicitly state "Hazardous Waste" and list all chemical constituents (e.g., "Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate, Methanol, Hexane")[1].

  • Validation : Check that the label indicates the primary hazard characteristic (e.g., "Ignitable" or "Toxic").

  • Causality : The EPA requires hazardous waste determination at the exact point of generation, not retroactively[4]. Accurate, real-time labeling prevents dangerous chemical reactions caused by blindly mixing incompatible waste streams.

Step 3: Container Management & Sealing
  • Action : Cap the container tightly immediately after adding waste. Funnels must never be left in the container[6].

  • Validation : Perform a "tip test" (gently tilting the sealed container) to ensure the cap threads are properly engaged and leak-proof.

  • Causality : Open containers violate EPA emissions standards and pose an acute inhalation hazard to laboratory personnel due to the release of volatile organic compounds (VOCs).

Step 4: Transfer to Central Accumulation Area (CAA)
  • Action : Once the SAA container reaches its 55-gallon limit, date the label and transfer it to the facility's Central Accumulation Area (CAA) within 3 days[3].

  • Validation : Log the exact volume and transfer date in the facility's Environmental Health and Safety (EHS) inventory system.

Step 5: Final Disposition
  • Action : Coordinate with an EPA-licensed hazardous waste transporter to remove the waste within the 90-day (Large Quantity Generator) or 180-day (Small Quantity Generator) window.

  • Causality : The waste will be transported to a Treatment, Storage, and Disposal Facility (TSDF) where it will undergo fuel blending, neutralizing the environmental threat while recovering energy[2].

DisposalLogic Gen Waste Generation (Point of Origin) SAA Satellite Accumulation Area (SAA) Gen->SAA Immediate Label RCRA Labeling & Compatibility Check SAA->Label Continuous CAA Central Accumulation Area (CAA) Label->CAA When Full (< 3 Days) Vendor EPA-Licensed Transporter CAA->Vendor Manifested (90/180 Days) Incineration Fuel Blending / Thermal Destruction Vendor->Incineration Final Disposal

Logical progression of RCRA-compliant hazardous waste disposal.

References

  • Medical Lab Management.
  • University of Louisville.
  • U.S. Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste".
  • University of Northern Iowa. "Hazardous Waste Management Manual".
  • Purdue University. "Hazardous Waste Disposal Guidelines".
  • Northwestern University. "Hazardous Waste Disposal Guide".

Sources

© Copyright 2026 BenchChem. All Rights Reserved.